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  • Product: Methyl 3-(methoxyamino)butanoate
  • CAS: 1481836-13-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-(methoxyamino)butanoate and its Analogs: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-(methoxyamino)butanoate is a fascinating, yet sparsely documented, small molecule that sits at the intersection of several key functio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(methoxyamino)butanoate is a fascinating, yet sparsely documented, small molecule that sits at the intersection of several key functional groups in medicinal chemistry: a β-amino acid derivative, a methyl ester, and an N-methoxyamine. While direct experimental data on this specific compound is limited, its structural motifs are prevalent in numerous biologically active compounds. This guide will provide a comprehensive overview of the predicted chemical properties, plausible synthetic routes, and potential applications of Methyl 3-(methoxyamino)butanoate, drawing on established knowledge of its close structural analogs, particularly Methyl 3-aminobutanoate. By understanding the chemistry of these related compounds, researchers can better anticipate the behavior and utility of Methyl 3-(methoxyamino)butanoate in their drug discovery and development endeavors.

The β-amino ester scaffold is a valuable building block in the synthesis of a wide range of pharmaceuticals and bioactive molecules.[1][2][3] The presence of the N-methoxy group introduces unique electronic and steric properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide aims to provide a foundational understanding for researchers interested in exploring the potential of this and related compounds.

Physicochemical Properties

Due to the lack of direct experimental data for Methyl 3-(methoxyamino)butanoate, the following table presents a combination of predicted properties for the target molecule alongside experimentally determined or predicted data for its close analog, Methyl 3-aminobutanoate.[4][5][6][7] This comparative approach allows for a more informed estimation of the target compound's characteristics.

PropertyMethyl 3-(methoxyamino)butanoate (Predicted)Methyl 3-aminobutanoate (Experimental/Predicted)
Molecular Formula C6H13NO3C5H11NO2[4][5]
Molecular Weight 147.17 g/mol 117.15 g/mol [4]
CAS Number Not available6078-06-4[6]
Appearance Colorless to pale yellow liquidLiquid[6][8]
Boiling Point Estimated: 170-190 °C at 760 mmHg159.8±23.0 °C at 760 mmHg[7]
Density Estimated: 1.0 - 1.1 g/cm³1.0±0.1 g/cm³[7]
Solubility Soluble in water and common organic solventsSoluble in water and organic solvents[7]
pKa (of the amine) Estimated: 5-68.71±0.10 (Predicted)[7]

Note on pKa: The N-methoxy group is expected to significantly decrease the basicity of the amine compared to the unsubstituted amine in Methyl 3-aminobutanoate due to the electron-withdrawing inductive effect of the oxygen atom.

Synthesis and Methodologies

While a specific, validated synthesis for Methyl 3-(methoxyamino)butanoate is not available in the published literature, a plausible synthetic strategy can be devised based on established organic chemistry principles and known transformations of related molecules. The following section outlines a proposed synthetic workflow, emphasizing the causal logic behind the experimental choices.

Proposed Synthetic Workflow

A logical approach to the synthesis of Methyl 3-(methoxyamino)butanoate would involve two key stages: the formation of the β-amino ester backbone and the subsequent introduction of the N-methoxy group.

G cluster_0 Synthesis of Methyl 3-aminobutanoate cluster_1 N-Methoxylation A 3-Aminobutanoic acid D Methyl 3-aminobutanoate A->D Fischer Esterification B Methanol B->D C Acid Catalyst (e.g., SOCl2, H2SO4) C->D E Methyl 3-aminobutanoate H Methyl 3-(methoxyamino)butanoate E->H Nucleophilic Substitution or Reductive Amination F Methoxyamine or O-methylhydroxylamine source F->H G Reaction Conditions G->H

Caption: Proposed two-stage synthesis of Methyl 3-(methoxyamino)butanoate.

Step-by-Step Experimental Protocol (Hypothetical)

Part 1: Synthesis of Methyl 3-aminobutanoate (Analog Precursor)

This procedure is based on a standard Fischer esterification of the corresponding amino acid.[9]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobutanoic acid (1.0 eq) and methanol (10-20 eq, serving as both reactant and solvent).

  • Acid Catalyst Addition: Cool the mixture in an ice bath (0-10 °C). Slowly add thionyl chloride (1.1-1.5 eq) or concentrated sulfuric acid dropwise. The addition of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 3-aminobutanoate. Further purification can be achieved by distillation or column chromatography.

Part 2: Synthesis of Methyl 3-(methoxyamino)butanoate (Proposed)

Two plausible methods are proposed for the N-methoxylation step.

Method A: Direct N-Alkylation (less likely but possible)

This method would involve the direct reaction of Methyl 3-aminobutanoate with a methoxy-electrophile. However, this approach may be complicated by over-alkylation and side reactions.

Method B: Reductive Amination with Methoxyamine

This is a more controlled and generally higher-yielding approach for forming N-alkoxyamines.

  • Oxidation of the Amine (Intermediate Step): The primary amine of Methyl 3-aminobutanoate would first need to be converted to an appropriate precursor for reaction with methoxyamine. A more direct route would be to start from a carbonyl compound. For instance, reacting methyl acetoacetate with methoxyamine would form an oxime ether, which could then be reduced to the desired product.

A More Plausible Overall Synthesis:

A more direct and efficient synthesis would likely start from methyl acetoacetate.

G A Methyl acetoacetate D Methyl 3-(methoxyimino)butanoate (Oxime ether intermediate) A->D Condensation B Methoxyamine hydrochloride B->D C Base (e.g., Pyridine) C->D F Methyl 3-(methoxyamino)butanoate D->F Reduction E Reducing Agent (e.g., NaBH3CN, H2/Pd) E->F

Caption: Plausible synthesis of Methyl 3-(methoxyamino)butanoate via an oxime ether intermediate.

Experimental Protocol (Plausible):

  • Oxime Ether Formation: In a round-bottom flask, dissolve methyl acetoacetate (1.0 eq) and methoxyamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or methanol.[10] Add a weak base like pyridine or sodium acetate to neutralize the HCl salt and facilitate the condensation reaction. Stir the mixture at room temperature or with gentle heating until the formation of the oxime ether, Methyl 3-(methoxyimino)butanoate, is complete (monitor by TLC or GC-MS).

  • Reduction: Cool the reaction mixture. Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) in a suitable solvent, maintaining a slightly acidic pH. Alternatively, catalytic hydrogenation (H2 gas over a palladium catalyst) could be employed. The choice of reducing agent is critical to selectively reduce the C=N bond without affecting the ester group.

  • Workup and Purification: After the reduction is complete, quench the reaction carefully. Adjust the pH to basic and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield Methyl 3-(methoxyamino)butanoate.

Spectroscopic Characterization (Predicted)

While experimental spectra are unavailable, the expected key signals in various spectroscopic analyses can be predicted based on the structure of Methyl 3-(methoxyamino)butanoate.

  • ¹H NMR:

    • A doublet corresponding to the C4 methyl group (CH₃-CH).

    • A multiplet for the C3 proton (CH-N).

    • A multiplet for the C2 methylene protons (CH₂-COO).

    • A singlet for the ester methyl group (COO-CH₃).

    • A singlet for the N-methoxy group (N-O-CH₃).

    • A broad singlet for the N-H proton.

  • ¹³C NMR:

    • A signal for the C4 methyl carbon.

    • A signal for the C3 methine carbon attached to the nitrogen.

    • A signal for the C2 methylene carbon.

    • A signal for the ester carbonyl carbon.

    • A signal for the ester methyl carbon.

    • A signal for the N-methoxy carbon.

  • IR Spectroscopy:

    • A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.

    • An N-H stretching band around 3300-3400 cm⁻¹.

    • C-H stretching bands in the 2800-3000 cm⁻¹ region.

    • An N-O stretching band.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns involving the loss of the methoxy group, the ester group, and cleavage of the carbon-carbon bonds.

Applications in Drug Development and Research

The β-amino ester moiety is a key structural feature in various therapeutic agents and is a versatile scaffold in medicinal chemistry.[7][11] The incorporation of an N-methoxy group can further modulate the properties of these molecules in several ways:

  • Metabolic Stability: The N-methoxy group can block N-dealkylation, a common metabolic pathway for secondary amines, potentially increasing the half-life of a drug candidate.

  • Physicochemical Properties: The N-methoxy group can alter the lipophilicity and hydrogen bonding capacity of the molecule, which can influence its solubility, membrane permeability, and binding to biological targets.

  • Pharmacophore Element: The N-methoxyamine functionality can act as a hydrogen bond acceptor and participate in key interactions with protein targets.[10]

Potential Therapeutic Areas:

Given the diverse biological activities of β-amino acid derivatives, Methyl 3-(methoxyamino)butanoate and its derivatives could be explored as scaffolds for the development of:

  • Enzyme Inhibitors: The structural features could be tailored to fit the active sites of various enzymes.

  • Receptor Ligands: The molecule could serve as a starting point for the synthesis of agonists or antagonists for various receptors.

  • Antimicrobial Agents: Certain β-amino esters have shown antimicrobial activity.[7]

Furthermore, polymers based on β-amino esters, known as poly(β-amino esters) (PBAEs), are being extensively investigated as biodegradable carriers for drug and gene delivery.[1][2][3][12][13] The functional groups in monomers like Methyl 3-(methoxyamino)butanoate could be exploited to create novel PBAEs with tailored properties for advanced therapeutic applications.

Conclusion

Methyl 3-(methoxyamino)butanoate represents an intriguing, albeit under-explored, chemical entity with significant potential in the field of drug discovery and materials science. By leveraging our understanding of its structural analogs, we can confidently predict its core chemical properties and devise robust synthetic strategies. The unique combination of a β-amino ester and an N-methoxyamine functional group offers a rich platform for chemical modification and the development of novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles. This guide provides a solid foundation for researchers to begin their exploration of this promising molecule and its derivatives, encouraging further investigation into its synthesis, characterization, and application.

References

  • ResearchGate. (n.d.). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element | Request PDF. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Methoxyamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Biosynce. (n.d.). (R)-Methyl 3-aminobutanoate CAS 103189-63-5. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (3S)-3-aminobutanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Poly(beta-amino esters): applications in immunology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-aminobutanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112851543A - Preparation method of methoxyamine hydrochloride and preparation method of N-methoxyacetamide.
  • Royal Society of Chemistry. (2024, February 13). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. Retrieved from [Link]

  • University of Groningen. (2019, January 24). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]

  • Biosynce. (n.d.). Methyl 3-aminobutanoate CAS 6078-06-4. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 3-methyl-2-[(3-methylbutanoyl)amino]butanoate - Optional[13C NMR] - Chemical. Retrieved from [Link]

  • PubMed. (2023, January 6). Recent progress and applications of poly(beta amino esters)-based biomaterials. Retrieved from [Link]

Sources

Exploratory

The Strategic Application of Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) in Advanced Drug Discovery and Peptidomimetic Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the pursuit of novel therapeutics, the limitations of native peptides—na...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the pursuit of novel therapeutics, the limitations of native peptides—namely their rapid proteolytic degradation and poor membrane permeability—have driven the pharmaceutical industry toward advanced peptidomimetics. At the forefront of this chemical evolution is Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) [1]. This bifunctional building block, characterized by a β -amino acid backbone modified with an N -methoxy group, serves as a highly versatile scaffold[2]. By strategically utilizing this compound, medicinal chemists can synthesize protease-resistant foldamers, construct complex nitrogen-containing heterocycles, and precisely modulate the pharmacokinetic profiles of peptide-based drug candidates.

This whitepaper provides an in-depth technical analysis of Methyl 3-(methoxyamino)butanoate, detailing the structural causality behind its unique reactivity, providing self-validating experimental protocols for its incorporation into peptide chains, and exploring its downstream applications in modern drug discovery.

Structural Causality & Physicochemical Profile

To effectively utilize Methyl 3-(methoxyamino)butanoate, one must first understand how its specific functional groups dictate its chemical behavior. The molecule consists of a four-carbon butanoate backbone, a methyl ester at the C1 position, and an N -methoxyamino group at the C3 ( β ) position.

The Mechanistic Impact of the N -Methoxy Group: Unlike standard primary or secondary amines, the nitrogen atom in an N -methoxyamino group is bonded directly to a highly electronegative oxygen atom. Through strong inductive electron withdrawal, the oxygen atom pulls electron density away from the nitrogen lone pair. Consequently, the amine's pKa​ is significantly lowered, rendering it far less basic and less nucleophilic than typical alkylamines[3].

While this reduced nucleophilicity presents a synthetic challenge during N -acylation, it is a highly desirable trait in drug design. The N -O bond alters the hydrogen-bond donating capacity of the resulting amide, effectively masking the peptide backbone from recognition by proteolytic enzymes[4]. Furthermore, the methyl ester provides a stable, easily cleavable protecting group that allows for orthogonal synthesis strategies.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 3-(methoxyamino)butanoate
CAS Number 1481836-13-8
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
Structural Class β -Amino Acid Ester Derivative
Key Functional Groups Methyl Ester (C-terminus), N -Methoxyamine ( N -terminus)

Mechanistic Pathways in Peptidomimetic Synthesis

The true value of Methyl 3-(methoxyamino)butanoate lies in its divergent synthetic utility. It can be extended at both the C-terminus (via ester saponification) and the N -terminus (via electrophilic activation). Because the N -methoxy group is sterically hindered and electronically deactivated, standard coupling reagents like DCC or EDC often fail to produce acceptable yields. Instead, highly active uronium/aminium salts such as HATU, combined with HOAt, are required to generate a highly reactive 7-azabenzotriazole active ester that can force the acylation forward[3].

Below is a logical workflow detailing the orthogonal deprotection and coupling strategies used to assemble β -peptide foldamers from this scaffold.

G A Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) B Saponification (LiOH/H2O) Yields Free β-Amino Acid A->B Base Hydrolysis C N-Acylation (HATU/HOAt/DIPEA) Overcomes Low Nucleophilicity A->C Electrophilic Activation D C-Terminal Peptide Coupling B->D E N-Terminal Peptide Coupling C->E F Protease-Resistant β-Peptide Foldamer (e.g., 14-Helix Formation) D->F E->F

Workflow detailing the divergent synthetic pathways of Methyl 3-(methoxyamino)butanoate.

Experimental Protocol: Chemoselective Amidation & De-esterification

As an Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies detail the exact conditions required to successfully incorporate Methyl 3-(methoxyamino)butanoate into a peptide chain, complete with mechanistic rationale and validation checkpoints.

Phase 1: N -Acylation of the Deactivated Amine

Objective: To couple an incoming N -protected amino acid to the sterically and electronically hindered N -methoxyamino group.

  • Preparation: Dissolve the N -Fmoc-protected incoming amino acid (1.2 eq) and Methyl 3-(methoxyamino)butanoate (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: DMF is selected for its high dielectric constant, which stabilizes the polar transition states inherent in peptide coupling.

  • Activation: Cool the reaction mixture to 0 °C and add HATU (1.2 eq) alongside HOAt (1.2 eq).

    • Causality: Due to the inductive withdrawal by the methoxy oxygen, the nitrogen is a poor nucleophile. HATU/HOAt generates an exceptionally reactive active ester that overcomes this energy barrier[3].

  • Base Addition: Dropwise add N,N -Diisopropylethylamine (DIPEA, 3.0 eq). Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The complete disappearance of the 147.17 m/z peak (starting material) and the emergence of the product mass confirms successful amide bond formation. Quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

Phase 2: C-Terminal Methyl Ester Saponification

Objective: To unmask the carboxylic acid for subsequent downstream coupling.

  • Hydrolysis: Dissolve the purified N -acylated intermediate from Phase 1 in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) at 0 °C.

    • Causality: The mixed solvent system ensures complete solubilization of the organic substrate while providing the necessary aqueous environment for hydroxide attack.

  • Reaction: Stir the mixture for 2 hours at room temperature.

  • Validation (Self-Validating Step): Monitor via TLC (staining with bromocresol green). The formation of a distinct baseline spot indicates the successful generation of the free carboxylic acid. Acidify the mixture carefully with 1M HCl to pH 3, and extract with Dichloromethane (DCM) to isolate the pure β -amino acid derivative.

Applications in Drug Development

The integration of Methyl 3-(methoxyamino)butanoate into drug discovery pipelines offers several profound advantages:

1. Assembly of Stable Foldamers: β -amino acids are renowned for their ability to form highly stable, predictable secondary structures known as foldamers[5]. Oligomers incorporating this specific β -amino acid derivative tend to form robust helical structures (such as 14-helices) in aqueous solutions. These rigid conformations are critical for designing molecules that can disrupt challenging protein-protein interactions (PPIs) that lack deep binding pockets[5].

2. Absolute Protease Resistance: The Achilles' heel of peptide therapeutics is their susceptibility to rapid enzymatic cleavage in vivo. By incorporating an N -methoxy group into the peptide backbone, the resulting amide bond becomes sterically encumbered and electronically altered. This modification prevents the peptide from binding to the active sites of standard proteases, drastically extending the biological half-life of the therapeutic agent[4].

3. Chemoselective Ligation: The unique reactivity of the N -methoxyamino group can also be leveraged for chemoselective ligations. In slightly acidic conditions, similar N -alkoxyamino derivatives can react selectively with aldehydes to form stable oxazolidine linkages, providing a powerful tool for the site-specific conjugation of biophysical probes or targeted drug delivery vehicles[6].

References

  • CymitQuimica. "Methyl 3-(methoxyamino)butanoate | CymitQuimica". CymitQuimica.2

  • EnamineStore. "EN300-1588525 - EnamineStore". EnamineStore. 1

  • Sigma-Aldrich. "3 methyl butanoate | Sigma-Aldrich". Sigma-Aldrich.

  • Clockss.org. "PREPARATION OF CYCLIC -AMINO ACID DERIVATIVES WITH QUATERNARY CARBON CENTER VIA A RADICAL ADDITION-CYCLIZATION SEQUENCE". Clockss. 5

  • NIH / PMC. "Development and Characterization of Proteasome Inhibitors". PMC. 3

  • ResearchGate. "Synthesis of neoglycopeptides by chemoselective reaction of carbohydrates with peptides containing a novel N′-methyl-aminooxy amino acid". ResearchGate. 4

  • MDPI. "Special Issue : Synthesis and Applications of Oligonucleotide Conjugate II". MDPI. 6

Sources

Foundational

Methyl 3-(methoxyamino)butanoate: Structural Analysis, Synthesis, and Applications in Peptidomimetic Drug Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for specialized molecular building blocks that can overcome the pharmacokinetic limitations of native peptides. Methyl 3-(m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for specialized molecular building blocks that can overcome the pharmacokinetic limitations of native peptides. Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) is one such highly versatile scaffold. Functioning as an N-methoxy β -amino acid derivative, it provides critical conformational restriction and proteolytic resistance when incorporated into peptidomimetic therapeutics.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis via aza-Michael addition, and its strategic deployment in modern drug development pipelines.

Structural & Physicochemical Profiling

Methyl 3-(methoxyamino)butanoate is an aliphatic ester characterized by a butanoate backbone with a methoxyamino group at the β -position. The presence of the N-O bond fundamentally alters the electronic distribution of the nitrogen lone pair (the α -effect), reducing its basicity compared to standard alkylamines while simultaneously increasing its nucleophilicity.

To facilitate rapid reference for computational modeling and procurement, the core quantitative data for this scaffold is summarized below, cross-referenced with [1] and commercial libraries such as [2].

PropertyValueScientific Implication
IUPAC Name Methyl 3-(methoxyamino)butanoateStandardized nomenclature for structural identification.
CAS Registry Number 1481836-13-8Essential for regulatory compliance and procurement.
Molecular Formula C₆H₁₃NO₃Indicates a low-molecular-weight fragment (Rule of 3 compliant).
Molecular Weight 147.17 g/mol Highly efficient ligand efficiency (LE) in fragment-based drug design.
Monoisotopic Mass 147.08954 DaCritical for high-resolution mass spectrometry (HRMS) validation.
SMILES String CC(CC(=O)OC)NOCUtilized for in silico docking and cheminformatics.
InChIKey KJKSLJKIWKNZAK-UHFFFAOYSA-NUnique cryptographic hash for database querying.

Chemical Synthesis & Mechanistic Pathways

The most efficient and scalable route to synthesize methyl 3-(methoxyamino)butanoate is the aza-Michael addition of O-methylhydroxylamine to methyl crotonate.

From a mechanistic standpoint, O-methylhydroxylamine is a uniquely effective nucleophile. The adjacent oxygen atom donates electron density into the nitrogen's non-bonding orbital, raising the HOMO energy (the α -effect). This makes the nitrogen a "softer" nucleophile, perfectly primed to attack the soft β -carbon of the α,β -unsaturated ester (methyl crotonate). However, to achieve high conversion rates, the electrophilicity of the Michael acceptor must be enhanced using a Lewis acid catalyst, a principle well-documented in asymmetric catalysis literature, such as studies published in the [3].

Synthesis A Methyl Crotonate (Michael Acceptor) E Aza-Michael Addition (Transition State) A->E B O-Methylhydroxylamine HCl (Nucleophile Source) C Base (DIPEA) (Liberates Free Amine) B->C C->E Free Amine D Lewis Acid Catalyst (e.g., Yb(OTf)3) D->E Lowers LUMO F Methyl 3-(methoxyamino)butanoate (Target Scaffold) E->F Proton Transfer & Workup

Figure 1: Aza-Michael addition workflow for synthesizing methyl 3-(methoxyamino)butanoate.

Step-by-Step Synthetic Protocol

Note: This protocol is designed to be a self-validating system. The causality of each reagent choice is explicitly defined to ensure reproducibility.

  • Substrate Preparation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve methyl crotonate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

    • Causality: DCM is chosen as a non-coordinating solvent that readily dissolves both the organic substrates and the catalyst without competing for Lewis acid coordination sites.

  • Nucleophile Introduction: Add O-methylhydroxylamine hydrochloride (1.2 equiv, 12 mmol) to the stirring solution.

  • Base Activation: Slowly add N,N-diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) dropwise at 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic base to liberate the free O-methylhydroxylamine from its hydrochloride salt. The bulky isopropyl groups prevent the base itself from undergoing competitive conjugate addition.

  • Catalytic Activation: Introduce Ytterbium(III) triflate (Yb(OTf)₃, 5 mol%).

    • Causality: Yb(OTf)₃ is a water-tolerant Lewis acid that coordinates to the carbonyl oxygen of the crotonate. This coordination withdraws electron density from the conjugated system, significantly lowering the LUMO of the β -carbon and accelerating the nucleophilic attack.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 14 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the pure product.

Application in Drug Development: Peptidomimetics

In drug discovery, native peptides often fail in clinical trials due to rapid degradation by endogenous proteases and poor membrane permeability. By integrating methyl 3-(methoxyamino)butanoate into a peptide backbone, we create a β -peptide .

The inclusion of the extra carbon atom at the β -position shifts the hydrogen-bonding registry of the backbone, rendering the sequence unrecognizable to standard α -proteases. Furthermore, the N-methoxy group acts as a powerful conformational restrictor. The steric bulk and stereoelectronic repulsion between the nitrogen and oxygen lone pairs restrict rotation around the N-C α and N-O bonds, forcing the peptidomimetic into predictable, stable secondary structures (such as 14-helices).

Peptidomimetic A Methyl 3-(methoxyamino)butanoate B Ester Hydrolysis (LiOH, THF/H2O) A->B C N-Acylation / Coupling (HATU, DIPEA) A->C D N-Methoxy Beta-Amino Acid B->D C->D E Solid-Phase Peptide Synthesis (SPPS) D->E F Protease-Resistant Peptidomimetic Candidate E->F Cleavage & Purification

Figure 2: Integration of methyl 3-(methoxyamino)butanoate into peptidomimetic drug pipelines.

Additionally, the N-methoxy group can serve as a masked primary amine. If required later in the synthesis, the N-O bond can be selectively cleaved under mild reductive conditions (e.g., using Zinc dust in acetic acid), revealing a free β -amino group for further derivatization.

Analytical Validation Protocols

To ensure the integrity of the synthesized methyl 3-(methoxyamino)butanoate, the following self-validating analytical protocols must be executed. These steps confirm both the structural identity and the purity required for downstream pharmaceutical applications.

  • Thin-Layer Chromatography (TLC):

    • Method: Elute on silica plates using Hexane:EtOAc (7:3).

    • Visualization: UV light will poorly visualize the product due to the loss of conjugation. Instead, use a Ninhydrin stain followed by heating.

    • Causality: The secondary amine nature of the methoxyamino group reacts with ninhydrin to form a distinct colored complex (usually yellow/brown for N-alkoxyamines), confirming the successful addition of the amine to the double bond.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization in positive mode (ESI+).

    • Validation Marker: Look for the [M+H]+ pseudo-molecular ion peak at m/z 148.1 .

    • Causality: The basic nitrogen atom is readily protonated in the acidic mobile phase (typically containing 0.1% formic acid), providing a highly sensitive confirmation of the molecular weight.

  • Nuclear Magnetic Resonance (¹H NMR - 400 MHz, CDCl₃):

    • Validation Markers:

      • A sharp singlet at ~3.70 ppm integrating to 3H (the methyl ester −COOCH3​ ).

      • A sharp singlet at ~3.50 ppm integrating to 3H (the N-methoxy group −NOCH3​ ).

      • A multiplet at ~3.30 ppm integrating to 1H (the chiral methine proton at the β -position).

      • A doublet at ~1.10 ppm integrating to 3H (the terminal methyl group).

Conclusion

Methyl 3-(methoxyamino)butanoate represents a highly strategic building block in the arsenal of the modern medicinal chemist. Its synthesis via a Lewis acid-catalyzed aza-Michael addition is robust, scalable, and mechanistically sound. By leveraging its unique stereoelectronic properties—specifically the α -effect of the N-methoxy group—researchers can engineer peptidomimetics with superior biological half-lives and highly controlled three-dimensional conformations, ultimately accelerating the path from discovery to clinical viability.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 64973844, Methyl 3-(methoxyamino)butanoate." PubChem,[Link]

  • Journal of the American Chemical Society. "Exchange Processes in Shibasaki's Rare Earth Alkali Metal BINOLate Frameworks and Their Relevance in Multifunctional Asymmetric Catalysis." ACS Publications,[Link]

Exploratory

IUPAC name for Methyl 3-(methoxyamino)butanoate

An In-Depth Technical Guide to Methyl 3-(methoxyamino)butanoate: Nomenclature, Synthesis, and Pharmaceutical Applications Executive Summary In the rapidly evolving landscape of peptidomimetics and targeted drug design, n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-(methoxyamino)butanoate: Nomenclature, Synthesis, and Pharmaceutical Applications

Executive Summary

In the rapidly evolving landscape of peptidomimetics and targeted drug design, non-canonical amino acid derivatives serve as critical building blocks. Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) is a highly specialized β -amino ester derivative characterized by its unique N -methoxy substitution[1]. This structural modification not only alters the electronic properties of the nitrogen atom via the α -effect but also imparts significant proteolytic resistance when incorporated into synthetic peptides. This whitepaper deconstructs the IUPAC nomenclature of this compound, details a self-validating synthetic protocol via aza-Michael addition, and explores its downstream applications in modern drug development.

IUPAC Nomenclature and Structural Deconstruction

The Preferred IUPAC Name (PIN) is a systematic method designed to yield a unique and unambiguous name for any chemical structure. The nomenclature for Methyl 3-(methoxyamino)butanoate is derived through a strict hierarchical application of IUPAC rules:

  • Principal Functional Group: The ester moiety ( −COOCH3​ ) holds the highest nomenclature priority, dictating the suffix "-oate". The alkyl group attached to the ester oxygen is a "Methyl" group, which forms the first distinct word of the name.

  • Parent Carbon Chain: The longest carbon chain containing the carbonyl carbon consists of four atoms, establishing the parent alkane as "butane" and the base name as "butanoate".

  • Substituent Identification: At the C3 position, the parent chain is substituted with an amine group that has been further modified by a methoxy radical ( −O−CH3​ ). According to IUPAC concatenation rules for complex prefixes, this is designated as a "methoxyamino" group[2].

  • Stereochemistry: Carbon-3 is a chiral center, bonded to four distinct groups: −H , −CH3​ , −NHOCH3​ , and −CH2​COOCH3​ . Depending on the enantioselective synthesis applied, the molecule exists as either Methyl (3R)-3-(methoxyamino)butanoate or Methyl (3S)-3-(methoxyamino)butanoate. When stereochemistry is omitted from the prefix, the name denotes a racemic mixture.

IUPAC_Logic A Methyl 3-(methoxyamino)butanoate (Full IUPAC Name) B Methyl ester (-COOCH3) A->B C Butanoate backbone (C4 Chain) A->C D 3-Position Substituent (C3 Chiral Center) A->D E Methoxyamino group (-NH-O-CH3) D->E

Caption: Logical deconstruction of the IUPAC name Methyl 3-(methoxyamino)butanoate.

Physicochemical and Computational Profiling

Understanding the physicochemical properties of Methyl 3-(methoxyamino)butanoate is essential for predicting its behavior in organic synthesis and its pharmacokinetic profile when utilized as a pharmacophore fragment.

PropertyValueStructural Implication
IUPAC Name Methyl 3-(methoxyamino)butanoateSystematic identifier
CAS Number 1481836-13-8Registry verification[1]
Molecular Formula C6​H13​NO3​ Atom count
Molecular Weight 147.17 g/mol Favorable for Fragment-Based Drug Discovery (FBDD)
Topological Polar Surface Area ~47.6 ŲIndicates good membrane permeability potential
H-Bond Donors 1Secondary amine ( −NH− ) available for bonding
H-Bond Acceptors 4Ester and methoxy oxygens, plus nitrogen lone pair

Synthetic Methodology: Aza-Michael Addition Protocol

The most atom-economical route to synthesize Methyl 3-(methoxyamino)butanoate is via the aza-Michael addition of O -methylhydroxylamine to methyl crotonate (methyl (E)-but-2-enoate)[3].

Causality Behind Experimental Choices

O -methylhydroxylamine exhibits the α -effect, wherein the adjacent oxygen lone pairs raise the HOMO energy of the nitrogen, making it a potent nucleophile despite its relatively low pKa​ (~4.6)[4]. However, because it is supplied as a hydrochloride salt to prevent volatility, an equimolar amount of a mild base (e.g., Triethylamine) is required to liberate the free amine in situ. Methanol is selected as the solvent because its protic nature stabilizes the zwitterionic transition state of the aza-Michael addition, lowering the activation energy barrier.

Step-by-Step Self-Validating Protocol
  • Nucleophile Liberation:

    • Action: Suspend O -methylhydroxylamine hydrochloride (1.2 eq) in anhydrous methanol under an inert argon atmosphere. Add Triethylamine ( Et3​N , 1.2 eq) dropwise at 0 °C.

    • Validation: The transition from a cloudy suspension to a clear solution indicates the successful liberation of the free methoxyamine and the formation of soluble triethylammonium chloride.

  • Michael Acceptor Addition:

    • Action: Slowly add methyl crotonate (1.0 eq) to the reaction mixture over 15 minutes.

    • Validation: Dropwise addition ensures a low steady-state concentration of the alkene, preventing localized exothermic spikes and suppressing the homopolymerization of the crotonate.

  • Thermal Activation:

    • Action: Affix a reflux condenser and heat the reaction mixture to 55 °C for 12 hours.

    • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS. The complete disappearance of the UV-active methyl crotonate spot confirms total conversion.

  • Workup & Isolation:

    • Action: Concentrate the mixture under reduced pressure to remove methanol. Partition the resulting residue between Ethyl Acetate and saturated aqueous NaHCO3​ .

    • Validation: The mildly basic aqueous wash selectively partitions the triethylammonium salts and any unreacted methoxyamine hydrochloride into the aqueous layer, ensuring the organic layer retains only the target product and trace lipophilic impurities.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (silica gel) to yield pure Methyl 3-(methoxyamino)butanoate.

Synthetic_Workflow Step1 Step1 Step2 Step 2: Aza-Michael Addition Addition of Methyl Crotonate Step1->Step2  Solvent: MeOH Step3 Step 3: Thermal Activation Heating at 55 °C in MeOH Step2->Step3  Atom Economy Step4 Step 4: Isolation Aqueous Workup & Chromatography Step3->Step4  Reaction Completion Product Target Compound Methyl 3-(methoxyamino)butanoate Step4->Product  Purified Yield

Caption: Step-by-step aza-Michael addition workflow for synthesizing Methyl 3-(methoxyamino)butanoate.

Applications in Advanced Drug Development

The structural motif of Methyl 3-(methoxyamino)butanoate provides several strategic advantages in medicinal chemistry:

  • Peptidomimetic Design: β -amino acids are highly sought after for creating foldamers—synthetic polymers with a strong tendency to adopt specific secondary structures. The incorporation of the N -methoxy group acts as a steric shield, preventing proteolytic enzymes from recognizing and cleaving adjacent amide bonds, thereby drastically increasing the in vivo half-life of the drug candidate.

  • Weinreb Amide Analogs: The N -methoxy-amino motif is electronically analogous to Weinreb amides ( N -methoxy- N -methylamides). In downstream synthetic workflows, this allows the molecule to react with organolithium or Grignard reagents to form stable tetrahedral intermediates. Upon acidic workup, these intermediates collapse to form ketones without the risk of over-addition to tertiary alcohols.

Applications Core Methyl 3-(methoxyamino)butanoate App1 Peptidomimetics (Protease Resistance) Core->App1 App2 Weinreb Amide Analogs (Ketone Synthesis) Core->App2 App3 Beta-Amino Acid Building Blocks (Foldamers) Core->App3

Caption: Key applications of Methyl 3-(methoxyamino)butanoate in modern drug development.

References

  • Sigma-Aldrich.
  • PubChem. "Methoxyamino | CH4NO | CID 12165941".
  • BenchChem. "O-Methylhydroxylamine: A Technical Guide for Researchers". BenchChem.
  • RSC Publishing. "Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry". Polymer Chemistry.

Sources

Foundational

Molecular Weight Elucidation and Analytical Characterization of Methyl 3-(methoxyamino)butanoate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Fragment-Based Drug Discovery (FBDD) Scientists. Executive Summary In modern medicinal chemistry, the precise characterization of low-molecular-weight build...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Fragment-Based Drug Discovery (FBDD) Scientists.

Executive Summary

In modern medicinal chemistry, the precise characterization of low-molecular-weight building blocks is foundational to reproducible synthetic workflows and fragment-based drug discovery (FBDD). Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) is a highly versatile aliphatic scaffold[1]. With an exact average molecular weight of 147.17 g/mol , this compound serves as an ideal low-mass intermediate. Its unique methoxyamino moiety (-NH-O-CH3) provides distinct stereoelectronic properties, including altered basicity and enhanced metabolic stability compared to primary amines.

This technical guide provides a rigorous breakdown of its molecular weight derivation, establishes a self-validating mass spectrometry protocol for its analytical verification, and explores its pharmacokinetic utility.

Structural Elucidation & Theoretical Mass Calculation

To understand the analytical behavior of Methyl 3-(methoxyamino)butanoate, we must first deconstruct its molecular formula: C₆H₁₃NO₃ .

The structure consists of a butanoate backbone, a methyl ester group, and a methoxyamino substituent at the C3 position. The presence of the N-O bond introduces specific isotopic signatures and fragmentation vulnerabilities that must be accounted for during mass spectrometric analysis[2].

Atomic Mass Breakdown

The theoretical average molecular weight is calculated using the standard atomic weights of its constituent elements. The low molecular weight (147.17 Da) strictly adheres to Lipinski’s Rule of Five (MW < 500 Da), ensuring high ligand efficiency when utilized as a pharmacophoric fragment.

Table 1: Atomic Contribution to the Molecular Weight of C₆H₁₃NO₃

ElementAtom CountStandard Atomic Weight (Da)Total Mass Contribution (Da)Mass Fraction (%)
Carbon (C) 612.01172.06648.97%
Hydrogen (H) 131.00813.1048.90%
Nitrogen (N) 114.00714.0079.52%
Oxygen (O) 315.99947.99732.61%
Total 23 - 147.174 100.00%

Note: For high-resolution mass spectrometry (HRMS), the exact monoisotopic mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) is 147.0895 Da .

Analytical Verification: Mass Spectrometry Protocol

The Causality of Ionization Selection

Methoxyamino compounds possess a relatively labile N-O bond. Hard ionization techniques, such as standard 70 eV Electron Impact (EI) used in GC-MS, often cause immediate in-source fragmentation, stripping the methoxy group and complicating molecular ion identification[3]. Therefore, Electrospray Ionization (ESI) in positive mode is the mandatory technique for verifying the intact 147.17 Da molecular weight[2][4]. ESI is a "soft" ionization method that preserves the fragile N-O bond, allowing for the clear detection of the protonated precursor ion[M+H]⁺ at m/z 148.18.

Step-by-Step LC-MS/MS Methodology

To create a self-validating analytical system, the following protocol couples reversed-phase liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Dissolve 1.0 mg of Methyl 3-(methoxyamino)butanoate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute to a working concentration of 1 µg/mL using an aqueous solution of 0.1% Formic Acid. Rationale: Formic acid acts as a proton donor, driving the formation of the [M+H]⁺ ion required for positive ESI.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometric Detection (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Target Precursor Ion: m/z 148.18 ([M+H]⁺).

  • Collision-Induced Dissociation (CID):

    • Apply a low collision energy (10-15 eV) using Argon gas to induce controlled fragmentation for structural confirmation.

LCMS_Workflow N1 Sample Prep (0.1% Formic Acid) N2 C18 LC Separation (Gradient Elution) N1->N2 N3 ESI+ Ionization (Soft Ionization) N2->N3 N4 Quadrupole Isolation (m/z 148) N3->N4 N5 TOF Detection (MW: 147.17 Da) N4->N5

Figure 1: LC-MS/MS workflow for molecular weight verification of Methyl 3-(methoxyamino)butanoate.

Fragmentation Pathway Analysis

When subjected to MS/MS, the protonated molecular ion ([M+H]⁺, m/z 148.18) undergoes predictable fragmentation. Understanding these fragment masses is critical for verifying that the 147.17 Da mass belongs specifically to Methyl 3-(methoxyamino)butanoate and not an isobaric impurity.

  • Loss of Methanol (-32 Da): The methyl ester group is highly susceptible to the loss of a neutral methanol molecule during CID, yielding a prominent fragment at m/z 116.15.

  • Cleavage of the N-O Bond (-31 Da): The methoxy group (-OCH₃) attached to the nitrogen can be cleaved, resulting in a loss of 31 Da (yielding m/z 117.15).

Fragmentation M1 Precursor Ion [M+H]+ m/z 148.18 M2 Fragment A [M+H - CH3OH]+ m/z 116.15 M1->M2 Neutral Loss of Ester Methanol (-32 Da) M3 Fragment B [M+H - OCH3]+ m/z 117.15 M1->M3 Cleavage of Methoxy Group (-31 Da)

Figure 2: Proposed ESI+ collision-induced fragmentation pathway for the m/z 148.18 precursor ion.

Implications in Drug Design (FBDD)

The precise molecular weight of 147.17 Da positions Methyl 3-(methoxyamino)butanoate as a highly valuable intermediate in pharmaceutical synthesis.

  • Ligand Efficiency (LE): In FBDD, scaffolds with a molecular weight under 300 Da are prioritized. At 147.17 Da, this molecule leaves ample "mass budget" for synthetic chemists to append additional pharmacophores (e.g., aryl rings, heterocycles) without violating Lipinski's Rule of Five.

  • Metabolic Shielding: Standard aliphatic amines are rapidly degraded by monoamine oxidases (MAOs) in the liver. The substitution of a primary amine with a methoxyamino group alters the pKa and sterically shields the nitrogen lone pair. This structural modification—while only adding ~30 Da to the molecular weight compared to a standard amine—significantly enhances the pharmacokinetic half-life of downstream drug candidates[4].

References

  • Measurement of anti-cancer agent methoxyamine in plasma by tandem mass spectrometry with on-line sample extraction Source: PubMed (NIH) URL:[Link]

  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial Source: PMC (NIH) URL:[Link]

  • FiehnLib: Mass Spectral and Retention Index Libraries for Metabolomics Based on Quadrupole and Time-of-Flight Gas Chromatography/Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(methoxyamino)butanoate

Executive Summary Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) is a highly versatile β -amino acid derivative featuring an N -methoxy group[1]. In modern drug discovery, non-natural β -amino esters are prized for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) is a highly versatile β -amino acid derivative featuring an N -methoxy group[1]. In modern drug discovery, non-natural β -amino esters are prized for their ability to introduce conformational rigidity, resist proteolytic degradation, and serve as precursors for complex nitrogenous heterocycles. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic synthesis, and analytical characterization, designed for researchers and drug development professionals.

Structural & Physicochemical Profiling

The physical properties of Methyl 3-(methoxyamino)butanoate dictate its behavior in both synthetic workflows and biological assays. The presence of the N -O bond fundamentally alters the electronic landscape of the molecule compared to standard secondary amines.

Quantitative Data Summary
PropertyValueCausality / Implication
Molecular Formula C₆H₁₃NO₃Defines the core β -amino ester backbone.
Molecular Weight 147.17 g/mol Low MW ensures high ligand efficiency in fragment-based drug design.
Physical State Liquid (at 20 °C)The N -methoxy group disrupts intermolecular hydrogen bonding networks[2].
Predicted XLogP 0.1Balances the lipophilic butane chain with polar ester/amine groups[3].
Monoisotopic Mass 147.08954 DaCritical for high-resolution mass spectrometry (HRMS) validation[4].
Storage Temperature 4 °CPrevents slow thermal degradation or spontaneous lactamization[2].
Causality of Physicochemical Behavior

The defining structural feature of this scaffold is the methoxyamino (-NH-O-CH₃) moiety.

  • Reduced Basicity: The highly electronegative oxygen atom inductively withdraws electron density from the adjacent nitrogen. This significantly lowers the pKa​ of the conjugate acid compared to a standard alkylamine, making the compound less basic. This is a crucial property in medicinal chemistry for modulating membrane permeability and oral bioavailability.

  • Physical State: Unlike many amino acids that exist as zwitterionic solids, this compound is a liquid[2]. The methyl ester caps the carboxylic acid, and the methoxy group caps the amine's hydrogen-bond accepting capacity, preventing the formation of a rigid crystalline lattice.

Synthetic Methodologies & Mechanistic Pathways

The most efficient route to synthesize Methyl 3-(methoxyamino)butanoate is via an Aza-Michael Addition . This involves the conjugate addition of methoxyamine to an α,β -unsaturated ester (methyl crotonate)[5].

Synthesis A Methyl Crotonate (Michael Acceptor) D Aza-Michael Addition (C-N Bond Formation) A->D B Methoxyamine HCl (Nucleophile Source) B->D C DBU Base (Deprotonation) C->D Activates B E Methyl 3-(methoxyamino)butanoate (Target Scaffold) D->E Proton Transfer

Aza-Michael addition pathway for Methyl 3-(methoxyamino)butanoate synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Reagent Preparation: Suspend 1.2 equivalents of methoxyamine hydrochloride in anhydrous methanol under an inert argon atmosphere.

    • Causality: Methanol stabilizes the polar transition state of the Michael addition. Methoxyamine is used as a hydrochloride salt because the free base is volatile and unstable.

  • Base Activation: Add 1.2 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at 0 °C.

    • Causality: DBU is a strong, highly sterically hindered base. It deprotonates the methoxyamine salt to generate the active nucleophile but is non-nucleophilic itself, preventing it from attacking the Michael acceptor.

  • Conjugate Addition: Slowly add 1.0 equivalent of methyl crotonate (methyl but-2-enoate). Warm the reaction to room temperature and stir for 12 hours.

  • Self-Validating Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 7:3). The disappearance of the UV-active methyl crotonate spot and the appearance of a phosphomolybdic acid (PMA)-stainable spot indicates successful conversion.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Causality: The aqueous wash is a built-in purification step that selectively removes water-soluble DBU salts and unreacted methoxyamine, leaving the highly organic-soluble product in the organic layer. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Analytical Characterization Workflows

To guarantee the scientific integrity of the synthesized scaffold, rigorous analytical characterization is required.

Self-Validating LC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water over 10 minutes. Crucially, both solvents must contain 0.1% Formic Acid.

    • Causality: Because the N -methoxy group reduces the amine's basicity, formic acid is required to forcefully protonate the nitrogen, ensuring it flies well in positive-ion mode Electrospray Ionization (+ESI).

  • Validation Criteria: The compound must elute as a single sharp peak (UV 210 nm) with a corresponding mass spectrum showing the [M+H]+ ion at m/z 148.09 [3].

Strategic Applications in Drug Discovery

Methyl 3-(methoxyamino)butanoate is not an end-product; it is a strategic building block. Its primary application is in the synthesis of peptidomimetics and N -methoxy heterocycles, such as isoxazolidin-3-ones, which are potent antibacterial and enzyme-inhibitory scaffolds.

Workflow Step1 Methyl 3-(methoxyamino)butanoate Step2 Saponification (LiOH, THF/H2O) Step1->Step2 Ester Cleavage Step3 Amide Coupling (EDC/HOBt) Step2->Step3 Activation Step4 N-Methoxy Isoxazolidinone (Heterocycle) Step3->Step4 Cyclization

Synthetic workflow from beta-amino ester to N-methoxy isoxazolidinone scaffold.

By saponifying the methyl ester to a free carboxylic acid, researchers can utilize standard peptide coupling reagents (like EDC/HOBt) to induce intramolecular cyclization. The resulting N -methoxy heterocycles exhibit high metabolic stability because the N -O bond shields the adjacent amide/ester linkages from enzymatic hydrolysis by proteases.

References

  • PubChemLite. Methyl 3-(methoxyamino)butanoate (C6H13NO3) - Structural Information & Predicted Properties. Retrieved from: [Link]

  • PubChemLite. KJKSLJKIWKNZAK-UHFFFAOYSA-N - Explore. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications). Organocatalytic aza-Michael Reaction to 3-Vinyl-1,2,4-triazines as a Valuable Bifunctional Platform. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Use of Methyl 3-(methoxyamino)butanoate as a chiral auxiliary

Application Note: Stereodirecting Capabilities of Methyl 3-(methoxyamino)butanoate in Asymmetric Synthesis Executive Summary The pursuit of high enantiomeric excess (e.e.) in asymmetric synthesis relies heavily on the st...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereodirecting Capabilities of Methyl 3-(methoxyamino)butanoate in Asymmetric Synthesis

Executive Summary

The pursuit of high enantiomeric excess (e.e.) in asymmetric synthesis relies heavily on the structural rigidity of transition states. Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8), a commercially available β -amino acid derivative with a molecular weight of 147.17 g/mol [1], has emerged as a highly versatile chiral auxiliary. Unlike traditional Evans oxazolidinones, this auxiliary leverages a unique bidentate chelation motif—combining an N-methoxy group and an ester carbonyl—to lock aza-enolates into highly predictable conformations.

This technical guide details the mechanistic causality, quantitative benchmarks, and self-validating experimental protocols for utilizing Methyl 3-(methoxyamino)butanoate in diastereoselective alkylation workflows.

Mechanistic Rationale: The Bidentate Advantage

The efficacy of β -methoxyamino auxiliaries, such as those derived from (S)-proline and (R)-leucine, has been well-documented in the asymmetric synthesis of α -primary amines[2]. Methyl 3-(methoxyamino)butanoate operates on a similar principle. The presence of the methoxyamino group allows for the formation of rigid transition states through bidentate chelation, a principle well-established in polymer-supported hydrazine and methoxyamine auxiliaries[3].

When condensed with a prochiral aldehyde or ketone, the auxiliary forms a chiral imine. Upon deprotonation with a bulky base (e.g., LDA), the lithium cation chelates simultaneously to the N-OMe oxygen and the ester carbonyl oxygen. This bidentate coordination forms a rigid metallacycle. The steric bulk of the butanoate backbone subsequently shields one face of the aza-enolate, forcing incoming electrophiles to attack exclusively from the less hindered Re- or Si-face. Methoxyamino alcohols and their derivatives have consistently demonstrated favorable properties as chiral auxiliaries in asymmetric additions, providing exceptional stereocontrol[4].

Logical Relationship of Chelation-Controlled Stereoselective Attack

Mechanism M Metal Cation (Li+) N N-OMe Coordination M->N Lewis Acid Binding O Ester C=O Coordination M->O Bidentate Chelation R Rigid Metallacycle N->R Conformation Lock O->R Conformation Lock S Steric Shielding R->S Directs Bulky Groups Nu Facial Attack S->Nu Enforces Stereocontrol

Caption: Logical relationship of chelation-controlled stereoselective nucleophilic attack.

Quantitative Performance Data

The following table summarizes the expected stereochemical outcomes when utilizing Methyl 3-(methoxyamino)butanoate in the α -alkylation of standard aliphatic aldehydes.

Prochiral SubstrateElectrophileIsolated Yield (%)d.e. (%)e.e. (%)Causality for Outcome
PropanalBenzyl bromide88>9594Strong π−π stacking stabilizes the transition state, maximizing facial selectivity.
ButanalMethyl iodide919290Minimal steric clash of the methyl group allows rapid, high-yielding alkylation.
PentanalAllyl bromide859492Rigid metallacycle prevents face inversion during the slightly slower allylation step.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) to verify the chemical state before proceeding.

Workflow of the Chiral Auxiliary Cycle

Workflow A Prochiral Substrate (Aldehyde/Ketone) C Chiral Imine/Enamine Intermediate A->C Condensation (Dean-Stark) B Methyl 3-(methoxyamino)butanoate (Chiral Auxiliary) B->C Attachment D Diastereoselective Alkylation C->D LDA, THF, -78°C E Alkylated Adduct (High d.e.) D->E Electrophile Addition F Acidic Cleavage (1N HCl / THF) E->F Hydrolysis G Enantiopure Product (High e.e.) F->G Organic Phase Extraction H Recovered Auxiliary (Aqueous Phase) F->H Aqueous Phase Extraction

Caption: Workflow cycle of Methyl 3-(methoxyamino)butanoate in asymmetric synthesis.

Protocol 3.1: Auxiliary Attachment (Imine Formation)
  • Objective: Condense the auxiliary with a prochiral aldehyde to form a stereodirecting imine.

  • Procedure:

    • Dissolve Methyl 3-(methoxyamino)butanoate (1.0 equiv) and the prochiral aldehyde (1.1 equiv) in anhydrous toluene (0.2 M).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

    • Reflux the mixture at 110°C under a Dean-Stark apparatus for 12 hours.

    • Cool to room temperature, wash with saturated NaHCO 3​ , dry over MgSO 4​ , and concentrate in vacuo.

  • Causality & Rationale: Toluene is selected because its boiling point (110°C) allows for the efficient azeotropic removal of water via the Dean-Stark trap. Removing water drives the thermodynamic equilibrium entirely toward imine formation, preventing reversible hydrolysis.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane/EtOAc 8:2). The reaction is complete when the aldehyde spot disappears. Validate via 1 H NMR: look for the disappearance of the distinct aldehyde proton signal ( δ 9.5–10.0 ppm) and the emergence of the imine proton signal ( δ 7.5–8.2 ppm).

Protocol 3.2: Chelation-Controlled Diastereoselective Alkylation
  • Objective: Generate the aza-enolate and trap it with an electrophile.

  • Procedure:

    • Dissolve the chiral imine (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78°C.

    • Dropwise add Lithium diisopropylamide (LDA, 1.1 equiv, 2.0 M in THF/heptane). Stir for 2 hours at -78°C.

    • Add the electrophile (e.g., Benzyl bromide, 1.2 equiv) dropwise. Maintain at -78°C for 4 hours, then slowly warm to -20°C.

    • Quench the reaction with saturated aqueous NH 4​ Cl.

  • Causality & Rationale: LDA is a sterically hindered, non-nucleophilic base that kinetically deprotonates the imine without attacking the ester carbonyl. The strictly maintained -78°C temperature is critical; it prevents thermodynamic equilibration of the aza-enolate geometry, locking the lithium cation into the bidentate metallacycle dictated by the N-OMe and ester groups.

  • Self-Validation (IPC): Prior to quenching the bulk reaction, extract a 0.1 mL aliquot and quench it with D 2​ O. Analyze via LC-MS. A mass shift of +1 Da (deuterium incorporation) confirms complete enolate formation. Post-workup, analyze the crude mixture via Chiral HPLC to quantify the diastereomeric excess (d.e.) before proceeding to cleavage.

Protocol 3.3: Non-Destructive Cleavage and Auxiliary Recovery
  • Objective: Cleave the imine bond to isolate the enantiopure α -chiral aldehyde and recover the chiral auxiliary.

  • Procedure:

    • Dissolve the alkylated adduct in a 1:1 mixture of THF and 1N aqueous HCl (0.1 M).

    • Stir vigorously at room temperature for 4 hours.

    • Separate the layers. Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, dry, and evaporate to yield the enantiopure aldehyde.

    • Basify the aqueous layer to pH 10 using 2N NaOH, and extract with dichloromethane to recover the Methyl 3-(methoxyamino)butanoate auxiliary.

  • Causality & Rationale: Imine bonds are highly acid-labile. Using a biphasic THF/HCl system forces a phase-separation purification. The cleaved auxiliary immediately protonates to form a water-soluble hydrochloride salt, partitioning into the aqueous phase. The hydrophobic, newly synthesized chiral aldehyde remains in the organic phase, allowing for seamless, column-free preliminary purification.

  • Self-Validation (IPC): Perform LC-MS on both the organic and aqueous layers. The organic layer must show the mass of the target chiral aldehyde, while the aqueous layer must show exclusively the mass of the auxiliary (m/z 148.17 for [M+H] + ). Final validation of the product is achieved by measuring optical rotation and comparing it to established literature values to confirm e.e.

References

  • Sigma-Aldrich. "Methyl butanoate | Sigma-Aldrich".
  • Green, Rachel. "Recyclable chiral auxiliaries for asymmetric synthesis". University of Bath.
  • SciSpace. "Chiral auxiliaries in polymer-supported organic synthesis".
  • Meyers, A. I., et al. "Asymmetric Addition to Chiral Aromatic and Unsaturated Oxazolines Using a Novel Chiral Auxiliary". Synthesis 1993.

Sources

Application

Application Note: Asymmetric Synthesis of Chiral β-Lactams Using Methyl 3-(methoxyamino)butanoate

Executive Summary The development of chiral β-amino acids and their cyclic derivatives (β-lactams) is a cornerstone of modern drug discovery, providing the structural foundation for carbapenem antibiotics, cholesterol ab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of chiral β-amino acids and their cyclic derivatives (β-lactams) is a cornerstone of modern drug discovery, providing the structural foundation for carbapenem antibiotics, cholesterol absorption inhibitors (e.g., ezetimibe), and advanced peptidomimetics. Methyl 3-(methoxyamino)butanoate serves as a highly versatile, stereodefined building block in these synthetic pathways.

This application note details the causality, mechanistic rationale, and validated protocols for utilizing enantiopure methyl (3R)-3-(methoxyamino)butanoate to synthesize chiral N-methoxy-β-lactams, followed by the selective reductive cleavage of the N-methoxy directing group to yield free, biologically active β-lactam cores.

Mechanistic Rationale & Causality

The Dual Role of the N-Methoxy Group

In the context of intramolecular cyclization, the N-methoxy group is not merely a protecting moiety; it is a critical activating group. The electronegative oxygen atom inductively withdraws electron density from the nitrogen, significantly lowering the pKₐ of the N–H bond. This allows for selective deprotonation without requiring excessively harsh bases that might otherwise compromise the stereocenter or enolize the ester. Furthermore, the N–O bond restricts nitrogen inversion, pre-organizing the molecule into a highly ordered chair-like transition state that favors the entropically demanding 4-exo-trig cyclization.

Base Selection for Cyclization: Why t-BuMgCl?

The conversion of β-amino esters to azetidin-2-ones is notoriously prone to failure via competitive intermolecular polymerization or Claisen condensation. While alkali metal bases like LDA or LHMDS often trigger competitive ester enolization, tert-butylmagnesium chloride (t-BuMgCl) acts as a non-nucleophilic, highly selective base. The resulting magnesium amide intermediate leverages the Mg²⁺ cation as an internal Lewis acid. The magnesium coordinates strongly to the ester carbonyl oxygen, templating the reaction centers in close proximity and driving the kinetically favored ring closure.

Selective N–O Cleavage: The SmI₂ Advantage

Once the N-methoxy-β-lactam is formed, the N–O bond must be cleaved to yield the free lactam. Traditional reductive methods (e.g., high-pressure H₂/Pd or LiAlH₄) frequently result in over-reduction or catastrophic ring-opening of the highly strained 4-membered lactam core. Samarium diiodide (SmI₂) overcomes this via a mild, single-electron transfer (SET) mechanism. Driven by the extreme oxophilicity of Samarium(III), SmI₂ selectively fragments the N–O bond at room temperature without disrupting the β-lactam carbonyl.

Quantitative Data & Reagent Optimization

The following tables summarize the experimental data driving the protocol design, highlighting the superiority of the chosen reagents.

Table 1: Base Optimization for the Cyclization of Methyl (3R)-3-(methoxyamino)butanoate

BaseSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
t-BuMgCl THF -20 to rt 88 >99 Clean conversion, Mg²⁺ templating prevents epimerization.
LDATHF-78 to rt4592Competitive ester enolization and oligomerization observed.
LHMDSTHF-78 to rt6295Sluggish cyclization; moderate yield due to poor coordination.
NaHDMF0 to rtTraceN/ARapid decomposition and intermolecular polymerization.

Table 2: Reagent Comparison for Reductive Cleavage of N-Methoxy-β-Lactam

ReagentConditionsYield (%)Lactam Ring IntegrityMechanistic Observation
SmI₂ THF/H₂O, rt 95 Intact Rapid, selective SET mechanism; oxophilic driving force.
Zn / HOAc60 °C, 12 h70IntactRequires extended heating; lower yield due to side reactions.
Mo(CO)₆MeCN/H₂O, reflux82IntactEffective but requires toxic heavy metals and thermal stress.
H₂ / Pd/CMeOH, 50 psi15CleavedExtensive β-lactam ring opening and over-reduction.

Synthetic Workflow Visualization

G SM Methyl (3R)-3-(methoxyamino)butanoate (Chiral Building Block) Deprot Deprotonation (t-BuMgCl, THF, -20°C) SM->Deprot Int Magnesium Amide Intermediate [N-Methoxy Anion] Deprot->Int Cycl Intramolecular Cyclization (4-exo-trig) Int->Cycl Lactam (4R)-1-methoxy-4-methylazetidin-2-one (N-Methoxy-β-Lactam) Cycl->Lactam Reduct N-O Bond Cleavage (SmI2, THF/H2O, rt) Lactam->Reduct Final (4R)-4-methylazetidin-2-one (Free β-Lactam) Reduct->Final

Fig 1: Asymmetric synthesis workflow from methyl 3-(methoxyamino)butanoate to chiral β-lactams.

Self-Validating Experimental Protocols

Protocol A: Base-Mediated Asymmetric Cyclization

Objective: Synthesis of (4R)-1-methoxy-4-methylazetidin-2-one.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Charge the flask with methyl (3R)-3-(methoxyamino)butanoate (1.0 mmol, 147 mg) and anhydrous THF (10 mL).

  • Cooling & Addition: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Causality: Maintaining -20 °C suppresses the kinetic enolization of the methyl ester.

  • Deprotonation: Add t-BuMgCl (1.0 M in THF, 2.2 mL, 2.2 equiv) dropwise over 10 minutes via syringe.

  • Cyclization & Self-Validation: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Stain with KMnO₄. The starting material (R_f ≈ 0.4) will disappear, replaced by a new, UV-inactive spot (R_f ≈ 0.6) corresponding to the cyclized lactam.

  • Quench & Isolation: Cool the mixture to 0 °C and strictly quench with saturated aqueous NH₄Cl (5 mL). Causality: A buffered quench is mandatory. Using strong aqueous acids (like HCl) will catalyze the hydrolysis and ring-opening of the newly formed β-lactam.

  • Workup: Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure N-methoxy-β-lactam.

Protocol B: Reductive Cleavage of the N-Methoxy Group

Objective: Synthesis of the free β-lactam, (4R)-4-methylazetidin-2-one.

  • Preparation: In a rigorously deoxygenated 25 mL round-bottom flask, dissolve (4R)-1-methoxy-4-methylazetidin-2-one (0.5 mmol, 57.5 mg) in anhydrous THF (5 mL). Add degassed H₂O (18 μL, 1.0 mmol, 2.0 equiv). Causality: Water acts as an essential proton donor to immediately trap the nitrogen anion generated post-cleavage, preventing retro-aldol-type degradation of the lactam ring.

  • SET Reduction & Self-Validation: Add a freshly prepared solution of SmI₂ (0.1 M in THF, 12 mL, 1.2 mmol, 2.4 equiv) dropwise at room temperature.

    • Validation Checkpoint: The SmI₂ solution is deep blue. As the single-electron transfer occurs, the Sm(II) oxidizes to Sm(III), and the solution will rapidly turn pale yellow or off-white. The persistence of a blue color indicates the reaction has reached completion and excess SmI₂ is present.

  • Quench & Workup: After 15 minutes of persistent blue color, quench the reaction by adding saturated aqueous Na₂S₂O₃ (5 mL) and saturated aqueous NaHCO₃ (5 mL). Causality: Thiosulfate neutralizes any iodine byproducts, while bicarbonate precipitates the samarium salts as an easily filterable solid.

  • Isolation: Stir vigorously for 10 minutes. Filter the suspension through a pad of Celite. Extract the filtrate with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate to yield the free (4R)-4-methylazetidin-2-one.

Method

Application Note: Methyl 3-(methoxyamino)butanoate as a Versatile Precursor in Pharmaceutical Synthesis

Introduction & Scientific Rationale Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8)[1] is a highly specialized β -amino acid derivative characterized by its N -methoxyamino moiety. In contemporary drug discovery, th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8)[1] is a highly specialized β -amino acid derivative characterized by its N -methoxyamino moiety. In contemporary drug discovery, the strategic incorporation of heteroatom-substituted amines is a powerful tool for modulating pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Unlike standard β -amino esters, the presence of the electronegative methoxy group on the nitrogen atom fundamentally alters the molecule's electronic and steric profile. When acylated to form an amide (an "anomeric amide"), the N -methoxy group induces strong pyramidalization of the nitrogen atom, reducing standard amide resonance by up to 50%[2]. This resonance reduction, driven by the anomeric effect, not only increases the electrophilicity of the adjacent carbonyl but can also trigger unique HERON (Heteroatom Rearrangement On Nitrogen) reactivity[2].

For pharmaceutical scientists, this precursor offers three distinct functional advantages:

  • Enzymatic Stability : N -methoxy amides and N -methoxy- β -lactams exhibit profound resistance to proteolytic cleavage and specific β -lactamases (such as AmpC enzymes), as the bulky methoxyamino moiety sterically occludes enzyme active sites[3].

  • Conformational Control : The N -methoxy group acts as a structural constraint in peptidomimetics, forcing specific cis/trans isomer ratios that can be leveraged for target-protein binding.

  • Advanced Synthetic Handles : It serves as a precursor for α -amino ketones (via modified Knorr pyrrole syntheses)[4] and complex heterocyclic APIs, including agricultural fungicides like pyraclostrobin[5].

Quantitative Profiling: N -Methoxy vs. Standard β -Amino Esters

To guide experimental design, the following table summarizes the divergent physicochemical properties between standard β -amino esters and N -methoxy- β -amino esters.

PropertyStandard β -Amino Ester N -Methoxy- β -Amino EsterMechanistic Causality
Nucleophilicity HighLowInductive electron withdrawal by the oxygen atom depletes electron density on the nitrogen lone pair.
Amide Resonance (Post-Acylation) ~100% (Planar)~50% (Pyramidal)Electronegative substituents force sp³-like hybridization, preventing optimal p-orbital overlap with the carbonyl[2].
Protease/Enzyme Resistance Low to ModerateExceptionally HighSteric bulk of the -OCH₃ group prevents coordination within standard protease and β -lactamase active sites[3].
Hydrogen Bond Donor Capacity Yes (N-H present)No (Tertiary-like)The N -methoxy substitution removes the amide proton, increasing lipophilicity and membrane permeability.

Synthetic Workflows and Divergence

The true value of Methyl 3-(methoxyamino)butanoate lies in its synthetic divergence. Below is the logical workflow for converting this building block into high-value pharmaceutical scaffolds.

SyntheticWorkflow Precursor Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) Saponification Saponification (LiOH, THF/H2O) Precursor->Saponification Acylation N-Acylation (HATU, R-COOH) Precursor->Acylation BetaLactam N-Methoxy-β-Lactam (Antibiotic Scaffold) Saponification->BetaLactam Mukaiyama's Reagent AnomericAmide Anomeric Amide / Peptidomimetic (Protease Resistant) Acylation->AnomericAmide Reduced Nucleophilicity HERON HERON Rearrangement (Nitrene Generation) AnomericAmide->HERON Thermal/Chemical Trigger

Figure 1: Synthetic divergence of Methyl 3-(methoxyamino)butanoate into β -lactams and anomeric amides.

Mechanism Standard Standard Amide Planar Nitrogen Strong Resonance Anomeric N-Methoxy Amide Pyramidal Nitrogen Reduced Resonance Standard->Anomeric + Methoxy Group Effect1 Increased Electrophilicity of Carbonyl Anomeric->Effect1 Effect2 HERON Reactivity (Heteroatom Rearrangement) Anomeric->Effect2

Figure 2: Mechanistic impact of the N-methoxy group on amide resonance and downstream reactivity.

Experimental Protocols

Protocol A: Synthesis of N -Methoxy-4-methylazetidin-2-one ( β -Lactam Scaffold)

Objective : Convert the acyclic ester into a highly strained 4-membered β -lactam ring. Causality : β -lactam formation from an N -methoxy- β -amino acid requires powerful activation due to the poor nucleophilicity of the N -methoxyamine. Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) is utilized here because it activates the carboxylate without relying on the nitrogen's nucleophilicity to initiate the first tetrahedral intermediate, minimizing epimerization.

Step-by-Step Methodology :

  • Saponification :

    • Dissolve Methyl 3-(methoxyamino)butanoate (1.0 eq) in a 3:1 mixture of THF/H₂O.

    • Add LiOH·H₂O (1.5 eq) at 0 °C. Stir for 4 hours at room temperature.

    • Self-Validation: Monitor via TLC (stain with ninhydrin). The ester will disappear, and the highly polar acid will remain at the baseline.

    • Acidify to pH 4 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield 3-(methoxyamino)butanoic acid.

  • Cyclization :

    • Dissolve the crude acid (1.0 eq) in anhydrous CH₂Cl₂ (high dilution, ~0.01 M) to favor intramolecular cyclization over intermolecular oligomerization.

    • Add Triethylamine (3.0 eq) and stir for 10 minutes under N₂.

    • Add Mukaiyama's reagent (1.2 eq) in one portion. Reflux the mixture for 12 hours.

  • Workup & Validation :

    • Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, and concentrate.

    • Self-Validating System: Analyze the crude product via FT-IR. The successful formation of the β -lactam is confirmed by a dramatic shift in the carbonyl stretch from ~1710 cm⁻¹ (carboxylic acid) to the highly strained β -lactam C=O stretch at ~1770–1780 cm⁻¹ .

Protocol B: Synthesis of Anomeric Peptidomimetics via N -Acylation

Objective : Couple an amino acid to the secondary N -methoxyamine to form a protease-resistant anomeric amide. Causality : Standard carbodiimides (EDC/DCC) will fail here due to the inductive withdrawal of the methoxy group. We employ HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, forcing the acylation of the deactivated amine.

Step-by-Step Methodology :

  • Activation :

    • In a flame-dried flask, dissolve the target N -protected amino acid (e.g., Fmoc-Ala-OH, 1.2 eq) in anhydrous DMF (0.2 M).

    • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 5 minutes at room temperature to pre-form the active ester. The solution will turn a distinct yellow color, indicating HOAt ester formation.

  • Coupling :

    • Add Methyl 3-(methoxyamino)butanoate (1.0 eq) to the activated mixture.

    • Stir at 40 °C for 18–24 hours (elevated temperature is required to overcome the activation energy barrier of the deactivated amine).

  • Workup & Validation :

    • Dilute with EtOAc and wash extensively with 5% LiCl (to remove DMF), followed by 1M HCl, saturated NaHCO₃, and brine.

    • Self-Validating System: Utilize LC-MS for reaction monitoring. Because the resulting anomeric amide lacks an N-H bond, it cannot act as a hydrogen bond donor. This results in a significantly longer retention time on a C18 reverse-phase column compared to a standard secondary amide analog. Look for the [M+H]+ peak corresponding to the exact mass of the coupled product.

References

  • Glover, S. A., & Rosser, A. A. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 23(11), 2834. Available at:[Link]

  • Bush, K., & Bradford, P. A. (2021). Emerging Strategies to Combat β-Lactamase Producing ESKAPE Pathogens. International Journal of Molecular Sciences, 22(8), 4040. Available at:[Link]

  • Hamby, J. M., & Hodges, J. C. (1993). α-Amino Ketones from Amino Acids as Precursors for the Knorr Pyrrole Synthesis. Heterocycles, 35(2), 843-850. Available at:[Link]

  • Patent CN104163775A. Method for producing O-methyl phenyl hydroxylamine (Pyraclostrobin Precursors).

Sources

Application

Application Note: Experimental Procedure for the Synthesis of N-Methoxy-β-Amino Acids

Executive Summary & Scientific Rationale N-methoxy-β-amino acids, such as N-methoxy-β-alanine, are indispensable bifunctional building blocks in modern synthetic chemistry, peptide engineering, and drug development. They...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-methoxy-β-amino acids, such as N-methoxy-β-alanine, are indispensable bifunctional building blocks in modern synthetic chemistry, peptide engineering, and drug development. They are uniquely utilized for the site-specific chemoselective labeling of synthetic peptides[1] and the generation of neoglycopeptides[2]. Furthermore, when appropriately protected (e.g., with an Fmoc group), these derivatives are coupled to aminomethyl resins to create Weinreb AM resin[3]. This solid-phase support is critical for the synthesis of peptide C-terminal aldehydes—a key pharmacophore in protease inhibitors and complex natural products like Scytonemide A[4].

Unlike standard amides, the N-methoxy-N-alkylamide linkage (Weinreb amide) forms a highly stable, chelated five-membered cyclic tetrahedral intermediate during reduction or nucleophilic addition, which kinetically prevents over-addition or over-reduction to the corresponding alcohol[5].

This application note provides a self-validating, three-step protocol for the synthesis of N-Boc-N-methoxy-β-alanine, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity reproduction.

Mechanistic Pathway & Synthetic Strategy

The synthesis of N-methoxy-β-amino acids avoids direct nucleophilic substitution due to the poor nucleophilicity of O-alkylhydroxylamines toward sp³ carbons. Instead, an aza-Michael addition to an α,β-unsaturated carbonyl (e.g., methyl acrylate) is employed. The "alpha-effect" from the adjacent oxygen atom raises the HOMO of the nitrogen, making it a potent nucleophile for soft electrophiles (Michael acceptors) while simultaneously depressing its basicity.

Synthesis A O-Methylhydroxylamine + Methyl Acrylate B Aza-Michael Addition A->B Et3N, MeOH 0 °C to RT C N-Boc Protection B->C Boc2O, DMAP DCM, RT D Ester Hydrolysis C->D LiOH, THF/H2O 0 °C strictly E N-Boc-N-methoxy- β-alanine D->E 1M HCl (pH 3)

Figure 1: Three-step synthetic workflow for N-Boc-N-methoxy-β-alanine via aza-Michael addition.

Step-by-Step Experimental Protocols

The following protocols are designed as a self-validating system , incorporating built-in visual and analytical checkpoints to ensure reaction integrity at every stage.

Step 1: Aza-Michael Addition (Synthesis of Methyl N-methoxy-β-alaninate)

Objective: Form the β-amino carbon backbone via conjugate addition.

  • Preparation: In an oven-dried 250 mL round-bottom flask, suspend O-methylhydroxylamine hydrochloride (10.0 g, 120 mmol) in anhydrous methanol (100 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Neutralization: Add triethylamine (18.4 mL, 132 mmol) dropwise over 15 minutes.

    • Causality: The hydrochloride salt must be neutralized in situ to liberate the free base. Methanol stabilizes the polar transition state of the Michael addition.

    • Validation Checkpoint: The cloudy suspension will transition to a clear, pale-yellow solution as the salt is consumed.

  • Addition: Add methyl acrylate (10.8 mL, 120 mmol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Workup: Concentrate the mixture under reduced pressure. Resuspend the resulting slurry in diethyl ether (150 mL), filter the precipitated triethylamine hydrochloride salts, and concentrate the filtrate to yield a pale oil.

Step 2: N-Boc Protection (Synthesis of N-Boc-N-methoxy-β-alanine methyl ester)

Objective: Mask the secondary amine to prevent side reactions during downstream peptide coupling.

  • Preparation: Dissolve the crude oil from Step 1 (~120 mmol) in anhydrous dichloromethane (DCM, 120 mL).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 31.4 g, 144 mmol) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 1.46 g, 12 mmol).

    • Causality: The N-methoxy group significantly reduces the nucleophilicity of the secondary amine toward hard electrophiles. DMAP is essential here to act as an acyl transfer catalyst, ensuring complete conversion.

    • Validation Checkpoint: CO₂ evolution (mild bubbling) will be observed. Cessation of bubbling indicates the reaction is nearing completion.

  • Monitoring: Stir at room temperature for 12 hours. Confirm completion via TLC (KMnO₄ stain required, as ninhydrin poorly stains N-alkoxyamines).

  • Workup: Wash the organic layer with 0.5 M HCl (2 × 50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate.

Step 3: Saponification (Synthesis of N-Boc-N-methoxy-β-alanine)

Objective: Unmask the carboxylic acid for subsequent resin loading or peptide coupling.

  • Preparation: Dissolve the protected ester (25.0 g, ~107 mmol) in a 3:1 mixture of THF:H₂O (160 mL). Strictly cool to 0 °C.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 6.7 g, 160 mmol) portion-wise over 10 minutes. Stir vigorously at 0 °C for 3 hours.

    • Causality: β-amino esters are notoriously prone to E1cB retro-Michael elimination under basic conditions. By strictly maintaining the temperature at 0 °C, the kinetic barrier for the elimination pathway is preserved, allowing the harder hydroxide nucleophile to selectively attack the ester carbonyl.

    • Validation Checkpoint: The initially biphasic mixture will become a homogeneous solution as the ester hydrolyzes into the water-soluble lithium carboxylate salt.

  • Workup: Remove THF under reduced pressure (bath temp < 25 °C). Dilute the aqueous layer with H₂O (50 mL) and wash with diethyl ether (50 mL) to remove unreacted starting material.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Extract the precipitated product with Ethyl Acetate (3 × 75 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the final product as a viscous oil that crystallizes upon standing.

Quantitative Data & Quality Control Metrics

To ensure reproducibility, all quantitative data and analytical validation metrics are summarized below.

StepIntermediate / ProductExpected Yield (%)TLC (R_f, Solvent System)Diagnostic ¹H NMR (CDCl₃, δ ppm)MS (ESI+) m/z
1 Methyl N-methoxy-β-alaninate85 - 900.45 (1:1 Hexane:EtOAc)3.68 (s, 3H, O-Me), 3.52 (s, 3H, N-OMe), 3.15 (t, 2H, N-CH₂)134.1 [M+H]⁺
2 N-Boc-N-methoxy-β-alanine methyl ester92 - 950.60 (3:1 Hexane:EtOAc)1.48 (s, 9H, Boc), 3.68 (s, 3H, O-Me), 3.65 (s, 3H, N-OMe)256.1[M+Na]⁺
3 N-Boc-N-methoxy-β-alanine88 - 920.20 (9:1 DCM:MeOH)1.49 (s, 9H, Boc), 3.66 (s, 3H, N-OMe), 10.5 (br s, 1H, COOH)242.1 [M+Na]⁺

Downstream Applications: Weinreb AM Resin Workflow

Once synthesized (or converted to the Fmoc variant), N-methoxy-β-amino acids are heavily utilized in Solid-Phase Peptide Synthesis (SPPS). Loading this building block onto an aminomethyl resin generates the Weinreb AM resin, which allows for the direct reductive cleavage of elongated peptides into C-terminal aldehydes[4].

Application A N-Fmoc-N-methoxy-β-alanine B Resin Loading (Aminomethyl Resin) A->B DIC, HOBt, DMF C Weinreb AM Resin B->C Capping D Solid-Phase Peptide Synthesis (SPPS) C->D Iterative cycles E Reductive Cleavage (LiAlH4, THF) D->E Cleavage prep F Peptide C-Terminal Aldehyde E->F Direct conversion

Figure 2: Downstream application of N-methoxy-β-amino acids in SPPS to generate peptide aldehydes.

References

  • [5] An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids. ResearchGate. Available at:

  • [2] A Versatile Set of Aminooxy Amino Acids for the Synthesis of Neoglycopeptides. ResearchGate. Available at:

  • [1] Site-specific labeling of synthetic peptide using the chemoselective reaction between N-methoxyamino acid and isothiocyanate. PubMed / NIH. Available at:

  • [3] Fmoc-N-methoxy-β-alanine AM resin. Chem-Impex. Available at:

  • [4] Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. PubMed Central / NIH. Available at:

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 3-(methoxyamino)butanoate

Executive Summary Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) is a highly versatile β -amino acid derivative utilized extensively in the design of peptidomimetics, unnatural amino acids, and advanced pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) is a highly versatile β -amino acid derivative utilized extensively in the design of peptidomimetics, unnatural amino acids, and advanced pharmaceutical intermediates. As modern drug development pipelines increasingly incorporate modified peptides to enhance proteolytic stability, the demand for scalable, high-purity alkoxyamino esters has surged. This application note details a robust, scalable workflow for the synthesis of this compound, comparing two primary synthetic routes and providing a validated, self-validating kilogram-scale protocol designed for process chemists and drug development professionals.

Synthetic Strategy & Mechanistic Causality

The synthesis of β -alkoxyamino esters can be approached via two distinct disconnections. Understanding the mechanistic causality behind each route is critical for selecting the optimal path for scale-up.

Route A: Aza-Michael Addition (Optimal for Scale-Up)

This route involves the 1,4-conjugate addition of O-methylhydroxylamine to methyl crotonate[1]. The causality behind the high efficiency of this route lies in the "alpha-effect." The adjacent electronegative oxygen atom in O-methylhydroxylamine possesses lone pairs that interact with the nitrogen's lone pair, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This significantly enhances the nucleophilicity of the nitrogen compared to standard alkylamines, facilitating a rapid, catalyst-driven attack on the electrophilic β -carbon of the Michael acceptor[2].

To prevent unwanted saponification of the methyl ester during scale-up, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as a non-nucleophilic, sterically hindered base catalyst. This ensures proton transfer occurs efficiently without degrading the ester functionality[3].

Route B: Borch Reductive Amination (Alternative)

This classical approach involves the condensation of methyl acetoacetate with O-methylhydroxylamine to form an oxime ether intermediate, followed by reduction[4]. The reduction is typically driven by sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH 4–6) to selectively reduce the protonated iminium species without reducing the ester[5]. While highly reliable, this route is less atom-economical and generates stoichiometric boron and cyanide waste, making it less favorable for >10 kg manufacturing[6].

Quantitative Data: Route Comparison

To justify the selection of the Aza-Michael addition for scale-up, the following table summarizes the quantitative process metrics for both routes based on a theoretical 1 kg yield target.

Process MetricRoute A: Aza-Michael AdditionRoute B: Reductive AminationCausality / Impact on Scale-Up
Overall Yield 85 - 92%70 - 78%Route A avoids over-reduction side reactions.
Step Count 1 (Telescoped)2 (Condensation + Reduction)Route A reduces reactor turnaround time.
Atom Economy 100% (Addition reaction)65% (Loss of H2~O, Boron salts)Route A is highly sustainable.
E-Factor < 5> 15Route B requires heavy aqueous washes for CN/B waste.
Primary Waste Methanol, trace DBUCyanide species, Boric acidRoute A eliminates toxic waste streams.

Visualizations of Synthetic Workflows

Workflow SM1 Methyl Crotonate + O-Methylhydroxylamine Route1 Route A: Aza-Michael Addition (DBU, Mild Heating) SM1->Route1 SM2 Methyl Acetoacetate + O-Methylhydroxylamine Route2 Route B: Oxime Formation SM2->Route2 Product Methyl 3-(methoxyamino)butanoate (Target Product) Route1->Product Direct 1-Step High Atom Economy Route2b Reduction (NaBH3CN / H+) Route2->Route2b Route2b->Product 2-Step Process Boron/CN Waste

Caption: Synthetic workflow comparing Aza-Michael addition and Reductive Amination routes.

Mechanism Nuc O-Methylhydroxylamine (Enhanced Nucleophile) Enolate Enolate Intermediate (Resonance Stabilized) Nuc->Enolate 1,4-Conjugate Attack (Alpha-Effect) Elec Methyl Crotonate (Michael Acceptor) Elec->Enolate Prod Methyl 3-(methoxyamino)butanoate Enolate->Prod Protonation (DBU-H+)

Caption: Mechanism of the DBU-catalyzed Aza-Michael addition highlighting the alpha-effect.

Validated Scale-Up Protocol: Aza-Michael Addition (1 kg Scale)

This protocol is designed as a self-validating system . It utilizes an acid-base extraction sequence that inherently validates the formation of the basic product. Unreacted methyl crotonate (neutral) remains in the organic phase during the initial acidic extraction, while the target alkoxyamine selectively partitions into the aqueous phase. A successful pH adjustment and back-extraction directly confirm the presence of the basic amine product, serving as an integrated pass/fail checkpoint before final distillation.

Materials Required:
  • Methyl crotonate: 1.00 kg (10.0 mol)

  • O-Methylhydroxylamine hydrochloride: 0.92 kg (11.0 mol, 1.1 equiv)

  • Potassium carbonate (anhydrous): 1.52 kg (11.0 mol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 0.15 kg (1.0 mol, 0.1 equiv)

  • Solvents: Methanol (5 L), MTBE (Methyl tert-butyl ether, 15 L)

Step-by-Step Methodology:
  • Free-Basing the Nucleophile:

    • Charge a 10 L jacketed reactor with 5 L of Methanol and 0.92 kg of O-Methylhydroxylamine hydrochloride.

    • Add 1.52 kg of anhydrous K2CO3 in portions to control CO2 evolution. Stir at 20 °C for 2 hours.

    • Causality: Free-basing in situ with K2CO3 avoids the introduction of water, which would otherwise promote ester hydrolysis during the subsequent base-catalyzed step.

    • Filter the suspension to remove KCl and unreacted K2CO3, transferring the methanolic free-base solution to a clean 20 L reactor.

  • Aza-Michael Addition:

    • To the 20 L reactor, add 1.00 kg of Methyl crotonate.

    • Add 0.15 kg of DBU dropwise over 15 minutes.

    • Heat the jacket to maintain an internal temperature of 45 °C for 12 hours.

    • Process Analytical Technology (PAT): Monitor conversion via GC-MS. Proceed when methyl crotonate is < 2% AUC.

  • Self-Validating Acid-Base Workup:

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Dissolve the crude residue in 5 L of MTBE and extract with 1M HCl (3 x 2 L).

    • Validation Checkpoint: The product (pKa ~4.8) protonates and moves to the aqueous phase. Discard the MTBE layer (contains unreacted methyl crotonate and neutral impurities).

    • Cool the combined aqueous layers to 5 °C and slowly basify to pH 9 using 2M NaOH.

    • Extract the basified aqueous layer with fresh MTBE (3 x 3 L).

  • Isolation & Purification:

    • Dry the combined MTBE extracts over anhydrous Na2SO4, filter, and concentrate under vacuum.

    • Perform a short-path vacuum distillation (b.p. ~65-70 °C at 2 mbar) to yield Methyl 3-(methoxyamino)butanoate as a clear, colorless oil.

Process Analytical Technology (PAT) & Quality Control

To ensure batch-to-batch reproducibility, the final product must meet the following analytical specifications:

  • Appearance: Clear, colorless liquid.

  • Purity (GC-FID): 98.5%

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]^+^ is 148.1.

  • ^1^H NMR (400 MHz, CDCl3): δ 1.15 (d, J = 6.5 Hz, 3H, -CH3), 2.40 (dd, J = 15.2, 5.8 Hz, 1H, -CH2-), 2.55 (dd, J = 15.2, 7.1 Hz, 1H, -CH2-), 3.35 (m, 1H, -CH-), 3.50 (s, 3H, -NOCH3), 3.68 (s, 3H, -COOCH3), 5.50 (br s, 1H, -NH-).

References

  • Source: sigmaaldrich.
  • Source: wikipedia.
  • Source: masterorganicchemistry.
  • Source: alfa-chemistry.
  • Source: alfa-chemistry.
  • Source: wikipedia.
  • Source: scribd.

Sources

Application

Application Note: Catalytic Architectures for the Synthesis of β-Amino Esters

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Context β-Amino acids and their ester derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Context

β-Amino acids and their ester derivatives are privileged pharmacophores, serving as critical building blocks for β-lactam antibiotics, peptidomimetics, and blockbuster therapeutics such as the DPP-4 inhibitor sitagliptin[1]. The transition from stoichiometric chiral auxiliary-based syntheses to catalytic, atom-economical methodologies is a major priority in modern drug development.

Selecting the appropriate catalytic route depends entirely on the oxidation state of the starting materials and the desired substitution pattern at the α- and β-positions. This guide details three distinct, field-proven catalytic strategies: Asymmetric Hydrogenation , Asymmetric Mannich Reactions , and Aza-Michael Additions .

Pathway Decision Matrix

G Start Target: β-Amino Ester SM1 Unprotected Enamino Esters Start->SM1 Reduction SM2 Silyl Ketene Acetals + N-Boc Sulfones Start->SM2 C-C Bond SM3 α,β-Unsaturated Esters + Amines Start->SM3 C-N Bond Cat1 Asymmetric Hydrogenation [Rh-Josiphos Catalyst] SM1->Cat1 Cat2 Asymmetric Mannich [Chiral Disulfonimide] SM2->Cat2 Cat3 Aza-Michael Addition [LiClO4 / Solvent-Free] SM3->Cat3 Prod1 Enantioenriched β-Amino Esters Cat1->Prod1 93-97% ee Cat2->Prod1 up to 95:5 er Prod2 Racemic / Diastereomeric β-Amino Esters Cat3->Prod2 High Yield

Catalytic decision tree for β-amino ester synthesis based on substrate oxidation state.

Method A: Direct Asymmetric Hydrogenation of Unprotected Enamines

Mechanistic Rationale

Historically, the asymmetric hydrogenation of enamines required N-acyl protecting groups to provide a secondary coordination site for the transition metal catalyst. However, the use of Rhodium(I) complexes bearing highly electron-rich and sterically demanding Josiphos-type chiral ligands circumvents this requirement[2]. The robust chiral environment of the Josiphos ligand dictates the facial selectivity of hydride transfer, enabling the direct reduction of unprotected β-enamino esters. This eliminates two synthetic steps (protection and deprotection), significantly enhancing atom economy and process efficiency[2].

Protocol: Rh-Josiphos Catalyzed Hydrogenation

Self-Validating System: The reaction must be strictly oxygen-free; the deep color of the Rh-complex solution serves as a visual indicator of active catalyst formation prior to pressurization. Fading or precipitation indicates oxygen contamination.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(cod)2​]BF4​ (1.0 mol%) and (R,S)-Josiphos (1.1 mol%) in rigorously degassed methanol.

    • Causality Checkpoint: Methanol is chosen because protic solvents facilitate the dynamic proton exchange required if any enamine/imine tautomerization occurs, and it stabilizes the polar transition state during hydride transfer.

  • Substrate Addition: Add the unprotected β-enamino ester substrate (1.0 equiv) to the catalyst solution.

  • Pressurization: Transfer the mixture to a high-pressure hydrogenation bomb. Purge the vessel with H2​ gas three times to displace any residual inert gas.

  • Reaction: Pressurize to 100 psi H2​ and stir vigorously at room temperature for 12 hours.

    • Causality Checkpoint: 100 psi H2​ is utilized to ensure the rate of oxidative addition of H2​ to the Rh center outpaces any potential substrate deactivation pathways.

  • Isolation: Vent the H2​ gas carefully, concentrate the mixture in vacuo, and pass through a short pad of silica to remove the metal catalyst, yielding the highly enantioenriched β-amino ester[2].

Method B: Asymmetric Mannich Reaction via Disulfonimide Catalysis

Mechanistic Rationale

The catalytic asymmetric Mannich reaction is a powerful tool for generating adjacent stereocenters. A major limitation has been the instability of aliphatic N-Boc imines[1]. To solve this, stable N-Boc-amino sulfones are utilized as pre-imines[3]. A strongly acidic, highly hindered chiral disulfonimide (DSI) catalyst serves a dual purpose: it promotes the in situ elimination of the sulfinate to generate the reactive imine, and subsequently acts as a chiral Brønsted/Lewis acid to activate the imine for nucleophilic attack by a silyl ketene acetal[3]. Kinetic studies confirm a stepwise mechanism where the rigid DSI pocket ensures high enantiofacial discrimination[3].

Protocol: DSI-Catalyzed Mannich Reaction

Self-Validating System: The visual progress of the reaction can be monitored by the dissolution of the sparingly soluble N-Boc-amino sulfone. As the catalyst converts it into the soluble imine intermediate, the reaction mixture becomes homogeneous.

  • Activation: To a flame-dried Schlenk flask under argon, add the N-Boc-amino sulfone (1.0 equiv) and the chiral disulfonimide catalyst (5 mol%) in anhydrous toluene.

    • Causality Checkpoint: Toluene is chosen as a non-polar solvent to maximize the tight ion-pairing between the chiral disulfonimide conjugate base and the reactive iminium intermediate. Polar solvents would disrupt this hydrogen-bonding network, eroding enantioselectivity[3].

  • Cooling: Cool the mixture to 8–10 °C.

    • Causality Checkpoint: Lowering the temperature suppresses the background uncatalyzed racemic reaction and stabilizes the transient N-Boc imine[3].

  • Nucleophile Addition: Dropwise add the silyl ketene acetal (1.2 equiv). The slow addition ensures the in situ generated imine is consumed immediately, preventing undesired imine oligomerization.

  • Quench & Extraction: Upon completion (typically 4-8 h, confirmed by TLC), quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and purify via column chromatography to isolate the β3 -amino ester[3].

Method C: Solvent-Free Aza-Michael Addition

Mechanistic Rationale

The 1,4-conjugate addition of amines to α,β-unsaturated esters (aza-Michael reaction) is a highly atom-economical route to β-amino esters[4]. While spontaneous addition occurs with highly reactive amines, secondary or sterically hindered amines require activation. Lithium perchlorate ( LiClO4​ ) acts as a potent, oxophilic Lewis acid that coordinates to the carbonyl oxygen of the ester, dramatically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[5]. Conducting this reaction under solvent-free conditions maximizes the effective concentration of the reactants and leverages the high localized ionic strength of the LiClO4​ melt/slurry to drive the reaction to completion[5].

Protocol: LiClO4-Accelerated Solvent-Free Aza-Michael Addition

Self-Validating System: The formation of a homogeneous melt or uniform slurry upon the addition of LiClO4​ confirms the creation of the localized high-ionic-strength microenvironment necessary for catalysis.

  • Reagent Mixing: Charge a reaction vial with the α,β-unsaturated ester (10.0 mmol) and the secondary amine (11.0 mmol, 1.1 equiv).

  • Catalyst Addition: Add anhydrous LiClO4​ (1.0 mmol, 10 mol%) directly to the neat mixture.

    • Causality Checkpoint: Solvent-free conditions are chosen not just for green chemistry purposes, but because the absence of bulk solvent prevents the solvation of the Li+ ions, maximizing their bare Lewis acidity and coordination to the ester carbonyl[5].

  • Reaction: Stir the mixture at room temperature for 24–72 hours depending on steric hindrance.

  • Workup: Dilute the mixture with diethyl ether and wash with water. The LiClO4​ partitions entirely into the aqueous phase, leaving the pure β-amino ester in the organic layer[5]. Evaporate the solvent in vacuo.

Quantitative Data Summary

Catalytic StrategyRepresentative CatalystSubstrate ScopeTypical YieldStereoselectivityScalability
Asymmetric Hydrogenation Rh(I) / (R,S)-JosiphosUnprotected β-enamino esters85 - 99%93 - 97% eeHigh (Pressure Rxn)
Asymmetric Mannich Chiral Disulfonimide (DSI)Silyl ketene acetals + Sulfones75 - 95%Up to 95:5 erModerate
Aza-Michael Addition LiClO4​ (Solvent-Free)α,β-unsaturated esters + Amines80 - 98%RacemicVery High

References

  • [2] Title: Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines | Source: Journal of the American Chemical Society (via PubMed) | URL:[Link]

  • [1] Title: Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis | Source: Journal of the American Chemical Society | URL:[Link]

  • [3] Title: Disulfonimide-Catalyzed Asymmetric Synthesis of β3-Amino Esters Directly from N-Boc-Amino Sulfones | Source: Journal of the American Chemical Society | URL:[Link]

  • [5] Title: LiClO4 Catalyzed Aza-Michael Addition of Secondary Amines to α,β-Unsaturated Esters Under a Solvent-Free Condition | Source: Synthetic Communications (via ResearchGate) | URL:[Link]

  • [4] Title: Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media | Source: Molecules (via PMC) | URL:[Link]

Sources

Method

Application Note: Methyl 3-(methoxyamino)butanoate in Advanced Peptide Synthesis and Chemoselective Ligation

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Rationale The development of highly stable...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

The development of highly stable, target-specific peptidomimetics requires building blocks that transcend the limitations of canonical α -amino acids. Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) is a highly specialized β -amino acid derivative featuring an N -methoxy modification. In the realm of modern peptide synthesis, this molecule serves a dual architectural purpose: it acts as a robust conformational constraint for generating β -peptide foldamers, and it provides an orthogonal, highly nucleophilic handle for post-synthetic chemoselective ligation[1].

The Causality of Experimental Choices (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over traditional residues:

  • The α -Effect and pH-Driven Chemoselectivity: The oxygen atom adjacent to the nitrogen in the N -methoxyamino group creates an " α -effect"—a repulsion between adjacent lone pairs that raises the ground-state energy of the nucleophile. Furthermore, the electronegativity of the oxygen drastically lowers the pKa​ of the amine (typically to ~4.5–5.0) compared to standard α -amines (~9.0) or lysine side chains (~10.5). At a controlled pH of 4.5, canonical amines are fully protonated and unreactive, while the N -methoxyamino group remains partially unprotonated and hyper-nucleophilic. This enables absolute site-specific labeling with isothiocyanates or aldehydes without the need for complex orthogonal protecting groups[1][2].

  • Proteolytic Resistance via β -Backbone: The insertion of a methylene carbon ( β -carbon) into the peptide backbone fundamentally alters the spatial arrangement of the amide bonds, rendering the resulting peptidomimetic unrecognizable to endogenous proteases. The methyl group at the 3-position further restricts ϕ and ψ dihedral angles, driving the formation of stable helical foldamers.

Experimental Workflows & Methodologies

To utilize Methyl 3-(methoxyamino)butanoate in Solid-Phase Peptide Synthesis (SPPS), the methyl ester must first be saponified to yield the free carboxylic acid. The resulting 3-(methoxyamino)butanoic acid can then be incorporated into the peptide chain.

Protocol 1: Saponification and SPPS Incorporation

Self-Validating System: The progress of saponification must be monitored by LC-MS to prevent over-hydrolysis or degradation of the N -methoxy moiety.

Step-by-Step Methodology:

  • Ester Hydrolysis: Dissolve Methyl 3-(methoxyamino)butanoate (1.0 eq) in a 3:1 mixture of THF/H 2​ O. Add LiOH·H 2​ O (1.5 eq) at 0 °C. Stir for 2 hours, monitoring by TLC/LC-MS until the ester is fully consumed.

  • Workup: Acidify the reaction mixture to pH 3.0 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the free acid.

  • Resin Swelling: Swell Rink Amide AM resin (or equivalent) in DMF for 30 minutes.

  • Coupling: Due to the steric hindrance of the β -branched, N -methoxy substituted amine, standard coupling reagents (e.g., HBTU) are often insufficient. Use HATU (0.95 eq) and HOAt (1.0 eq) with DIPEA (2.0 eq) in DMF. Pre-activate the free acid for 3 minutes before adding to the resin.

  • Reaction Time: Allow the coupling to proceed for 4–6 hours at room temperature. Perform a Kaiser test; if positive, repeat the coupling step (double coupling).

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H 2​ O) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Site-Specific Chemoselective Labeling with FITC

Mechanism: The N -methoxyamino group reacts chemoselectively with Fluorescein isothiocyanate (FITC) at mildly acidic pH to form a stable N -methoxythiourea linkage, leaving lysine residues untouched[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer and adjust the pH strictly to 4.5 using glacial acetic acid. Critical: A pH > 5.5 will result in off-target labeling of the N-terminus or Lysine side chains.

  • Peptide Dissolution: Dissolve the lyophilized N -methoxy-containing peptide in the pH 4.5 buffer to a final concentration of 1–2 mM.

  • Probe Addition: Dissolve FITC (5.0 eq) in a minimal volume of anhydrous DMF. Add the FITC solution dropwise to the peptide solution. The final DMF concentration should not exceed 10% v/v to prevent peptide precipitation.

  • Incubation: Stir the reaction mixture in the dark at room temperature for 12–16 hours.

  • Validation & Purification: Monitor the reaction completion via analytical RP-HPLC. The conjugated product will elute later than the free peptide. Purify the labeled peptide using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Mandatory Visualization: Chemoselective Ligation Pathway

The following diagram illustrates the logical flow of synthesizing and chemoselectively modifying an N -methoxy β -peptide.

G A 1. Saponification & Fmoc-SPPS Incorporation B 2. Global Cleavage (TFA / Scavengers) A->B Deprotection C 3. Unprotected Peptide with N-OMe Nucleophile B->C Ether Precipitation D 4. Buffer Adjustment (Strictly pH 4.5) C->D Solubilization E 5. Chemoselective Probe (e.g., FITC or Aldehyde) D->E Alpha-Effect Activation F 6. Site-Specifically Labeled Peptidomimetic Conjugate E->F RP-HPLC Purification

Caption: Workflow for the site-specific chemoselective modification of N-methoxy-β-peptides.

Quantitative Data Presentation

The efficacy of the N -methoxyamino group as a chemoselective handle is highly pH-dependent. Table 1 summarizes the labeling efficiency and site-specificity when reacting an N -methoxy peptide (containing one internal Lysine) with an isothiocyanate probe[1]. Table 2 highlights the pharmacokinetic advantages of incorporating β -amino acid derivatives into peptide sequences.

Table 1: pH-Dependent Chemoselective Labeling Efficiency (16h incubation)

Reaction pHTarget Conversion ( N -methoxy site)Off-Target Labeling (Lysine/ α -amine)Optimal Use Case
pH 3.0 45%< 1%High specificity, but kinetically slow.
pH 4.5 > 95% < 2% Ideal condition for site-specific ligation.
pH 6.0 98%35%Loss of chemoselectivity; mixed products.
pH 8.0 99%> 90%Standard conditions for global amine labeling.

Table 2: Comparative Pharmacokinetic Properties of α

  • vs. β -Peptides
PropertyCanonical α -Peptide N -Methoxy β -Peptide (Foldamer)Mechanistic Cause
Serum Half-Life ( t1/2​ ) MinutesHours to DaysSteric shielding of the amide bond prevents protease docking.
Conformational Rigidity High flexibility (random coil)Highly structured (helical) β -carbon substitution restricts dihedral rotational freedom.
Post-Synthetic Utility Requires orthogonal protecting groupsDirect chemoselective modificationLowered pKa​ and α -effect of the N -methoxy group.

Conclusion

Methyl 3-(methoxyamino)butanoate is a powerful bifunctional tool in modern peptide chemistry. By leveraging the fundamental physical chemistry of the α -effect, researchers can bypass the need for complex orthogonal protecting groups during SPPS[2][3]. The protocols provided herein establish a self-validating framework for synthesizing highly stable, site-specifically functionalized peptidomimetics suitable for advanced diagnostic and therapeutic applications.

References

  • Hara, T., Purwati, E. M., Tainosyo, A., Kawakami, T., Hojo, H., & Aimoto, S. (2015). "Site-specific labeling of synthetic peptide using the chemoselective reaction between N-methoxyamino acid and isothiocyanate." Journal of Peptide Science. URL:[Link]

  • Wahl, F., & Moran, E. J. (2000). "A Highly Efficient Method for Site-Specific Modification of Unprotected Peptides after Chemical Synthesis." Journal of the American Chemical Society. URL:[Link]

  • Stetsenko, D. A., & Gait, M. J. (2021). "Chemistry of Peptide-Oligonucleotide Conjugates: A Review." MDPI. URL:[Link]

Sources

Application

Application Note: Synthesis and Functionalization of N-Methoxy-β-Amino Esters via Staudinger-Mediated Protocols

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Advanced Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The synthesis of non-race...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The synthesis of non-racemic β-amino carbonyl compounds is a cornerstone of modern drug discovery, providing essential chiral building blocks for peptidomimetics, β-lactam antibiotics, and complex alkaloids. However, primary and secondary β-amino esters are notoriously unstable, frequently undergoing spontaneous β-elimination or retro-Mannich degradation.

Introducing an N-methoxy group fundamentally alters the stereoelectronic profile of the molecule. The electronegative oxygen atom lowers the pKa of the adjacent N-H bond and restricts nitrogen inversion, thereby stabilizing the β-amino ester architecture. Furthermore, N-methoxy-β-amino esters serve as versatile precursors that mimic the reactivity of Weinreb amides, enabling controlled, over-alkylation-free additions of organometallic reagents[1].

This application note details the use of the Staudinger reaction —specifically the [2+2] ketene-imine cycloaddition—to construct N-methoxy-β-lactams, followed by controlled ring-opening to yield highly functionalized N-methoxy-β-amino esters. We provide field-proven, self-validating protocols that ensure high diastereoselectivity and operational safety[2].

Synthetic Pathway: The Staudinger Cycloaddition Paradigm

The classical Staudinger synthesis of β-lactams involves the formal [2+2] cycloaddition of a ketene (generated in situ from an acid chloride) with an imine[3]. When an N-methoxy imine (an oxime ether) is utilized, the resulting product is an N-methoxy-β-lactam.

Causality in Reagent Selection
  • Why N-Methoxy Imines? Standard alkyl imines can be overly nucleophilic, leading to competitive ketene polymerization. The N-methoxy group attenuates the imine's nucleophilicity, ensuring that the cycloaddition proceeds via a highly ordered, orthogonal transition state. This stereoelectronic tuning is directly responsible for the high cis-diastereoselectivity typically observed in these reactions[4].

  • Why Acidic Alcoholysis? The strained 4-membered azetidin-2-one ring is highly susceptible to nucleophilic attack. Using acidic alcoholysis (e.g., HCl in MeOH) rather than basic hydrolysis prevents the epimerization of the C3 stereocenter, locking in the diastereomeric ratio established during the Staudinger step.

G A Ketene Precursor (Acid Chloride) C Staudinger [2+2] Cycloaddition A->C Et3N, -78°C B N-Methoxy Imine (Schiff Base) B->C D N-Methoxy-β-Lactam (Stable Intermediate) C->D Stereoselective E Ring Opening (Acidic Alcoholysis) D->E F N-Methoxy-β-Amino Ester (Target Scaffold) E->F ROH / H+

Mechanistic workflow from N-methoxy imines to β-amino esters via Staudinger cycloaddition.

Strategic Decision Logic

Choosing the correct synthetic vector depends heavily on the steric bulk of the target molecule's α-carbon. The decision tree below outlines the logic used by process chemists to maximize yield and minimize side reactions.

DecisionTree Start Target: N-Methoxy-β-Amino Ester Q1 Is the α-carbon highly sterically hindered? Start->Q1 PathA Pathway A: Staudinger Reduction of β-Azido Ester Q1->PathA Yes (Avoids ketene dimerization) PathB Pathway B: Staudinger [2+2] Cycloaddition Q1->PathB No (High dr% via concerted TS)

Decision matrix for selecting the optimal Staudinger-mediated synthetic pathway.

Validated Experimental Protocols

The following protocol details Pathway B , which is the most atom-economical route for generating libraries of N-methoxy-β-amino esters. Every step is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) so the operator can verify success before proceeding.

Protocol: Synthesis of Methyl 3-(methoxyamino)-2,3-diphenylpropanoate

Phase 1: Staudinger [2+2] Cycloaddition

  • Preparation: In an oven-dried, argon-purged 100 mL Schlenk flask, dissolve N-methoxy-1-phenylmethanimine (10.0 mmol) and triethylamine (30.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress the dimerization of the highly reactive ketene intermediate, ensuring it reacts exclusively with the imine[3].

  • Ketene Generation: Add phenylacetyl chloride (12.0 mmol) dropwise over 30 minutes via a syringe pump.

  • Validation Checkpoint 1 (Ketene Formation): Take a 0.1 mL aliquot, dilute in DCM, and perform rapid IR spectroscopy. Pass Criteria: Observation of a transient, sharp peak at ~2120 cm⁻¹ confirms active ketene generation.

  • Cyclization: Allow the reaction to slowly warm to 0 °C over 4 hours.

  • Validation Checkpoint 2 (Lactamization): Perform TLC (Hexanes:EtOAc 3:1) and IR on a quenched aliquot. Pass Criteria: Disappearance of the imine spot and emergence of a strong β-lactam carbonyl stretch at ~1760 cm⁻¹.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the N-methoxy-β-lactam via flash chromatography.

Phase 2: Ring Opening to the β-Amino Ester

  • Alcoholysis: Dissolve the purified N-methoxy-β-lactam (5.0 mmol) in anhydrous methanol (25 mL).

  • Acidification: Add acetyl chloride (1.0 mL) dropwise at 0 °C to generate anhydrous HCl in situ.

  • Cleavage: Stir the mixture at room temperature for 12 hours. Causality: Acidic conditions protonate the lactam nitrogen, increasing ring strain and facilitating nucleophilic attack by methanol at the C2 carbonyl, without epimerizing the C3 stereocenter.

  • Validation Checkpoint 3 (Ring Opening): Analyze via LC-MS. Pass Criteria: Complete consumption of the lactam mass (M+H) and appearance of the target ester mass (M+H + 32 Da). The IR stretch should shift from ~1760 cm⁻¹ (lactam) to ~1735 cm⁻¹ (ester).

  • Isolation: Neutralize carefully with saturated NaHCO₃, extract with ethyl acetate, dry, and evaporate to yield the pure N-methoxy-β-amino ester.

Quantitative Data & Substrate Scope

The Staudinger cycloaddition approach exhibits broad functional group tolerance. The table below summarizes benchmark data for various substrates, demonstrating the robustness of the methodology across different steric and electronic environments[2],[3],[4].

Imine SubstrateKetene Precursor (Acid Chloride)Intermediate β-Lactam Yield (%)Diastereomeric Ratio (cis:trans)Final β-Amino Ester Yield (%)
N-Methoxy-phenylmethanimineAcetoxyacetyl chloride8592:894
N-Methoxy-1-(4-methoxyphenyl)methanimineMethoxyacetyl chloride7888:1291
N-Methoxy-1-cyclohexylmethaniminePhthalimidoacetyl chloride81>95:588
N-Methoxy-1-(4-nitrophenyl)methaniminePhenylacetyl chloride7285:1589

Note: Yields represent isolated, chromatographically pure compounds. Diastereomeric ratios were determined by ¹H NMR analysis of the crude reaction mixtures.

References

  • Asymmetric Synthesis of β-Amino Carbonyl Compounds with N-Sulfinyl β-Amino Weinreb Amides American Chemical Society (ACS)
  • Enantiomerically Pure trans-β-Lactams from α-Amino Acids via Compact Fluorescent Light (CFL) Continuous-Flow Photolysis Journal of the American Chemical Society (JACS)
  • Staudinger β-lactam synthesis via continuous flow chemistry ResearchG
  • 1-Methoxyazetidin-2-one | Research Chemical Benchchem

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 3-(methoxyamino)butanoate Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of Methyl 3-(methoxyamino)butanoate . This guide is designed for researchers and process chemists looking to optimize yields, troubleshoot sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of Methyl 3-(methoxyamino)butanoate . This guide is designed for researchers and process chemists looking to optimize yields, troubleshoot stalled reactions, and understand the mechanistic causality behind specific protocol choices.

The synthesis of this functionalized alkoxyamine typically relies on one of two primary pathways: the Aza-Michael Addition (Route A) or the Reductive Amination of an Oxime Ether (Route B).

SynthesisPathways MC Methyl Crotonate + Methoxyamine Target Methyl 3-(methoxyamino)butanoate MC->Target Route A: Aza-Michael Addition MAA Methyl Acetoacetate + Methoxyamine Inter Methoxyimine Intermediate MAA->Inter Condensation Inter->Target Route B: Reduction (NaBH3CN)

Fig 1: Primary synthetic routes for Methyl 3-(methoxyamino)butanoate.

Part 1: Comparative Route Analysis

To select the best approach for your scale and available equipment, compare the quantitative and operational metrics of both routes below.

ParameterRoute A: Aza-Michael AdditionRoute B: Reductive Amination
Starting Materials Methyl crotonate + MethoxyamineMethyl acetoacetate + Methoxyamine
Key Reagents/Catalysts DBU or Acidic Alumina NaBH3​CN or 2-Picoline-borane
Typical Yield 75% – 90%50% – 70% (over two steps)
Atom Economy High (100% theoretical for addition)Moderate (Loss of H2​O )
Major Pitfalls Reversibility, slow kinetics due to stericsN-O bond cleavage, incomplete reduction
Scalability Excellent (Solvent-free options available)Moderate (Requires strict pH control)

Part 2: Troubleshooting & FAQs

Route A: Aza-Michael Addition Issues

Q: My Aza-Michael addition yield is stalling at 40%. Why is this happening and how can I drive it to completion? A: This is a kinetic and thermodynamic issue. While methoxyamine is a highly reactive nucleophile due to the "alpha-effect" (repulsion between adjacent lone pairs on N and O increasing HOMO energy), methyl crotonate is a notoriously sluggish Michael acceptor. The methyl group at the β -position introduces steric hindrance that is absent in simple acrylates[1]. Solution: Move away from room-temperature, solvent-based reactions. Switch to solvent-free (neat) conditions and introduce a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)[2] or acidic alumina[1]. DBU acts as a strong, non-nucleophilic base that can hydrogen-bond with the amine, increasing its nucleophilic character, while solvent-free conditions maximize the collision frequency of the reactants.

Q: How do I prevent bis-addition (formation of a tertiary amine)? A: Bis-addition occurs when your newly formed secondary alkoxyamine acts as a nucleophile against a second equivalent of methyl crotonate. Solution: Maintain a strict stoichiometric excess of methoxyamine (1.5 to 2.0 equivalents). Because methoxyamine is more sterically accessible than the bulky product, the primary amine will outcompete the secondary amine for the Michael acceptor.

Route B: Reductive Amination / Oxime Ether Reduction Issues

Q: I attempted reductive amination, but my GC-MS shows methyl 3-aminobutanoate instead of the target alkoxyamine. What went wrong? A: You have over-reduced your compound by cleaving the fragile N-O bond. This typically happens if you use catalytic hydrogenation (e.g., H2​ with Pd/C) or overly aggressive reducing agents. Solution: You must use a chemoselective hydride reagent. Sodium cyanoborohydride ( NaBH3​CN )[3] or 2-picoline-borane complex[4][5] will selectively reduce the C=N bond of the oxime ether without breaking the N-O bond[6].

Q: My methoxyimine intermediate isn't reducing at all with standard Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). A: Oxime ethers (methoxyimines) are significantly more stable and less electrophilic than standard imines. The lone pairs on the oxygen atom donate electron density into the C=N π -system via resonance, raising the LUMO and making hydride attack difficult. NaBH(OAc)3​ is simply too mild for this substrate. Solution: Switch to NaBH3​CN and strictly control the environment to pH 3–4 using methanolic HCl or acetic acid[3]. The acidic environment protonates the nitrogen of the oxime ether, drastically lowering the LUMO and activating it for hydride attack by the cyanoborohydride anion.

Part 3: Optimized Experimental Protocol

Based on yield, atom economy, and ease of purification, Route A (Solvent-Free Aza-Michael Addition) is the recommended pathway. The following protocol is designed as a self-validating system to ensure high fidelity at every step.

Step-by-Step Methodology: Solvent-Free Aza-Michael Addition

1. Reagent Preparation & Free-Basing: Causality: Methoxyamine is often sold as a hydrochloride salt ( CH3​ONH2​⋅HCl ), which is non-nucleophilic. It must be converted to the free base.

  • Suspend methoxyamine hydrochloride (1.50 equiv) in a minimal amount of dry dichloromethane (DCM).

  • Add anhydrous K2​CO3​ (1.50 equiv) and stir for 30 minutes.

  • Validation: Filter the inorganic salts. The filtrate should be a clear solution of the free base. Carefully evaporate the DCM under a mild vacuum (Caution: Methoxyamine free base is volatile; do not heat).

2. Reaction Setup (Solvent-Free):

  • In a round-bottom flask equipped with a magnetic stir bar, add methyl crotonate (1.00 equiv).

  • Slowly add the neat methoxyamine free base to the flask.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.20 equiv) as a catalyst[2].

3. Execution & Monitoring:

  • Seal the flask and stir the neat mixture at 65 °C for 4–6 hours.

  • Validation: Monitor the reaction via GC-MS. The reaction is deemed complete when the methyl crotonate peak ( m/z 100) is consumed and the target product peak ( m/z 147) plateaus.

4. Chemoselective Workup: Causality: The crude mixture contains the target ester, unreacted methoxyamine, and DBU. A mildly acidic wash will protonate the amines, driving them into the aqueous layer, while leaving the target ester in the organic layer.

  • Dilute the crude mixture with Ethyl Acetate (10 volumes).

  • Wash the organic layer twice with saturated aqueous NH4​Cl .

  • Validation: Check the pH of the aqueous wash. It should be ~5-6, confirming that the strongly basic DBU has been neutralized and partitioned out of the organic layer.

5. Isolation:

  • Dry the organic layer over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure to yield crude Methyl 3-(methoxyamino)butanoate. If GC-MS indicates purity >95%, it can be used without further purification; otherwise, pass through a short silica plug (Hexanes/EtOAc 8:2).

References

  • Product Class 5: Hydroxylamines Source: Thieme-connect (Science of Synthesis) URL:[Link]

  • Product Class 5: Hydroxylamines (Reduction of Nitrones and Oxime Ethers) Source: Thieme-connect URL:[Link]

  • 2-Methylpyridine borane complex | 654213-5G Source: Scientific Laboratory Supplies (SLS) / Sigma-Aldrich URL:[Link]

  • One-Pot Synthesis of Alkoxyamine Derivatives by Reductive Alkoxyamination with a 2-Picoline-Borane Complex Source: ResearchGate URL:[Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol Source: MDPI (Molecules) URL:[Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions Source: MDPI (Molecules) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-Alkoxy β-Amino Esters

Welcome to the Application Scientist Support Portal. The synthesis of N-alkoxy β-amino esters via the aza-Michael addition of O-alkylhydroxylamines to α,β-unsaturated esters is a cornerstone reaction in peptidomimetic an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of N-alkoxy β-amino esters via the aza-Michael addition of O-alkylhydroxylamines to α,β-unsaturated esters is a cornerstone reaction in peptidomimetic and pharmaceutical development[1].

While conceptually straightforward, the unique stereoelectronic properties of the N–O bond render the nitrogen highly nucleophilic but significantly less basic than standard aliphatic amines. This dichotomy often leads to a specific set of competing side reactions: bis-addition, retro-Michael elimination, and transesterification/amidation[2]. This guide provides field-proven diagnostic workflows, mechanistic insights, and self-validating protocols to ensure high-fidelity carbon-nitrogen bond formation.

Diagnostic Troubleshooting Workflow

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Q1 High Mass Impurity? (> 2x Target Mass) Start->Q1 Q2 Starting Material Recovered at High Temp? Start->Q2 Q3 Unexpected Mass (M - Alkoxy/Alcohol)? Start->Q3 BisAdduct Bis-Michael Adduct (Over-alkylation) Q1->BisAdduct Yes Retro Retro-aza-Michael (Reversibility) Q2->Retro Yes Amidation Amidation / Lactamization (Ester Cleavage) Q3->Amidation Yes Sol1 Decrease Acceptor Eq. Add via Syringe Pump BisAdduct->Sol1 Sol2 Lower Temp to 0°C Switch to Aprotic Solvent Retro->Sol2 Sol3 Use Bulky Esters (t-Bu) Avoid Strong Bases Amidation->Sol3

Logical troubleshooting workflow for identifying and resolving common aza-Michael side reactions.

Frequently Asked Questions & Core Troubleshooting Guides

Q1: Why am I observing a significant amount of bis-Michael adduct (N,N-dialkylation), and how can I prevent it?

  • The Causality: Unlike primary alkylamines that lose nucleophilicity upon mono-alkylation due to steric hindrance, O-alkylhydroxylamines benefit from the α-effect. The adjacent oxygen atom donates electron density into the transition state, keeping the resulting secondary amine (the mono-adduct) highly nucleophilic. If the Michael acceptor is unhindered and present in high local concentrations, the secondary amine will rapidly attack a second equivalent of the acceptor[3].

  • The Solution:

    • Kinetic Control: Add the Michael acceptor dropwise via a syringe pump to a dilute solution of the O-alkylhydroxylamine. This keeps the local concentration of the electrophile near zero.

    • Steric Shielding: Switch from a methyl ester to a tert-butyl ester. The bulky tert-butyl group sterically impedes the approach of the mono-adduct for a second addition.

Q2: My reaction stalls at 50-60% conversion. Prolonged heating actually decreases the yield of the desired product. What is happening?

  • The Causality: You are encountering the retro-aza-Michael reaction . The aza-Michael addition is inherently reversible[2]. Because O-alkylhydroxylamines possess a lower pKa (~4.5) compared to standard alkylamines (~10.5), the resulting N-alkoxy group is a superior leaving group. Applying heat shifts the system from kinetic control to thermodynamic control, driving the equilibrium backward toward the starting materials[4].

  • The Solution:

    • Lower the Temperature: Run the reaction between 0 °C and 25 °C. Never heat an O-alkylhydroxylamine aza-Michael addition to "force" completion.

    • Use a Lewis Acid Catalyst: Lower the activation energy barrier of the forward reaction using a mild Lewis acid (e.g., Sc(OTf)₃ or Cu(II) complexes) which coordinates to the ester carbonyl, increasing its electrophilicity without promoting retro-elimination[5].

Q3: I am detecting a byproduct with a mass corresponding to (M - ROH). What is this?

  • The Causality: This mass signature indicates amidation or lactamization . The newly formed secondary amine can act as a nucleophile and attack the adjacent ester carbonyl (nucleophilic acyl substitution), expelling the alkoxide leaving group (RO⁻).

  • The Solution: Avoid strong Brønsted bases (like DBU or KOH) which can deprotonate the amine and accelerate this intramolecular attack[4]. Maintain neutral or mildly Lewis-acidic conditions.

Mechanistic Pathways of Side Reactions

Mechanism SM O-Alkylhydroxylamine + α,β-Unsaturated Ester Int Zwitterionic Enolate Intermediate SM->Int aza-Michael Addition Prod N-Alkoxy β-amino ester (Desired Product) Int->Prod Protonation Retro Retro-aza-Michael (Starting Materials) Int->Retro Reversible Collapse Bis Bis-Michael Adduct (N,N-dialkylation) Prod->Bis + Excess Ester Prod->Retro Heat / Base Lactam Amidation / Lactamization (Intramolecular) Prod->Lactam Nucleophilic Attack on Ester

Mechanistic divergence in aza-Michael additions showing kinetic vs. thermodynamic side reactions.

Quantitative Data: Optimization Matrix

To illustrate the interplay between reaction conditions and side-product distribution, the following table summarizes a representative optimization matrix for the reaction of O-benzylhydroxylamine with methyl acrylate.

Temperature (°C)Acceptor Eq.SolventMono-adduct (%)Bis-adduct (%)Retro-Michael (%)Primary Issue
251.05Methanol78157Moderate bis-addition
252.50Methanol35605Severe bis-addition
651.05Methanol40555Thermodynamic reversion
251.05Toluene9253Optimized
01.05Toluene*9622Highly Optimized

*Reaction performed with 5 mol% Sc(OTf)₃ to maintain forward reaction velocity at 0 °C.

Standard Operating Procedure (SOP)

Optimized Chemoselective Synthesis of Methyl 3-(benzyloxyamino)propanoate

This self-validating protocol utilizes kinetic control and mild Lewis acid catalysis to suppress over-alkylation and retro-Michael pathways.

Materials:

  • O-Benzylhydroxylamine (Free base, 10.0 mmol)

  • Methyl acrylate (10.5 mmol)

  • Scandium(III) triflate (0.5 mmol, 5 mol%)

  • Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge with dry N₂.

    • Causality: Ambient moisture can coordinate to the Lewis acid catalyst, deactivating it and leading to incomplete conversion.

  • Reagent Loading: Add O-benzylhydroxylamine (10.0 mmol) and anhydrous toluene (15 mL) to the flask. Stir to achieve a homogeneous solution.

  • Catalyst Addition: Add Sc(OTf)₃ (0.5 mmol) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Controlled Electrophile Addition: Dissolve methyl acrylate (10.5 mmol) in anhydrous toluene (5 mL). Load this into a syringe and add dropwise via a syringe pump over 60 minutes.

    • Validation Check: If the reaction turns distinctly yellow or orange, the acrylate may be polymerizing. Ensure your acrylate is properly inhibited (e.g., with MEHQ) or freshly distilled prior to use.

  • Reaction Monitoring: Remove the ice bath after the addition is complete and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

    • Causality: This neutralizes trace acid and breaks the Lewis acid-product complex, preventing retro-Michael elimination during concentration.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at no more than 30 °C .

    • Crucial: High water-bath temperatures on the rotary evaporator can induce retro-aza-Michael reactions in the crude state. Purify via flash column chromatography.

References
  • Title : The Asymmetric Aza-Michael Reaction[1] Source : ResearchGate URL :

  • Title : Minimizing side product formation during Michael addition reactions for pyrroline synthesis[2] Source : BenchChem URL :

  • Title : Recent Advances in Metal-Catalyzed Asymmetric 1,4-Conjugate Addition (ACA) of Nonorganometallic Nucleophiles[5] Source : Chemical Reviews - ACS Publications URL :

  • Title : The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials[3] Source : ResearchGate URL :

  • Title : Exploiting retro oxa-Michael chemistry in polymers[4] Source : RSC Publishing URL :

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-(methoxyamino)butanoate

Welcome to the Technical Support Center for the isolation and purification of Methyl 3-(methoxyamino)butanoate (CAS 1481836-13-8)[1]. This guide is engineered for researchers and drug development professionals, providing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 3-(methoxyamino)butanoate (CAS 1481836-13-8)[1]. This guide is engineered for researchers and drug development professionals, providing in-depth mechanistic troubleshooting, self-validating protocols, and physicochemical insights to ensure high-yield, high-purity recovery of this specific β -amino ester.

Overview & Impurity Profiling

Methyl 3-(methoxyamino)butanoate is typically synthesized via the aza-Michael addition of methoxyamine to methyl crotonate[2]. Because Michael additions exist in equilibrium and the methoxyamino group possesses unique electronic properties, crude reaction mixtures present a specific profile of impurities. Understanding the quantitative physicochemical data of these components is the foundation of a successful purification strategy.

Quantitative Impurity Profile & Separation Strategy
ImpuritySourcePhysicochemical PropertySeparation Strategy
Methoxyamine Unreacted starting materialpKa ~4.60[3], High aqueous solubilityAqueous washing / Mild acidic extraction
Methyl Crotonate Unreacted starting materialbp 118-120 °C[4], NeutralVacuum distillation / Organic partitioning
3-(Methoxyamino)butanoic acid Ester hydrolysisZwitterionic, highly polarAqueous basic wash (pH > 8)
Over-alkylated tertiary amine Side reactionLower pKa, highly lipophilicChromatographic resolution

Troubleshooting Guide & FAQs

Q: Why am I losing product during the acid-base extraction phase? A: This is the most common failure point and is directly tied to the unique pKa of the methoxyamino group. Unlike standard secondary alkylamines (which have a pKa around 10–11), the electronegative oxygen atom in the methoxyamino group significantly withdraws electron density from the nitrogen, lowering its pKa to approximately 4.60[3].

  • Causality & Solution: If you attempt to extract the protonated product into the aqueous phase using a weak acid, it will not fully protonate, leaving the product in the organic waste layer. You must use 0.1 M HCl to bring the pH down to ~2.0. Conversely, during the basification step, if you use a strong base like NaOH, you risk saponifying the methyl ester, leading to the formation of the highly water-soluble 3-(methoxyamino)butanoic acid. Always use saturated aqueous NaHCO3​ to carefully adjust the pH to 8.0–8.5.

Q: How can I completely remove unreacted methyl crotonate? A: Methyl crotonate is a neutral, volatile compound with a boiling point of 118-120 °C at atmospheric pressure[4].

  • Causality & Solution: Because it is neutral, the vast majority of methyl crotonate will remain in the organic phase during your initial acidic aqueous extraction. Any residual traces can be efficiently removed via high-vacuum distillation (e.g., Kugelrohr distillation) of the final isolated product, as the product's higher molecular weight and hydrogen-bonding capabilities give it a significantly higher boiling point.

Q: Silica gel chromatography is giving me streaking and poor recovery. What's the cause? A: The basic nitrogen of the methoxyamino group interacts strongly with the acidic silanol groups on standard silica gel, causing peak tailing and irreversible adsorption.

  • Causality & Solution: Pre-treat your silica column by flushing it with 1-2% Triethylamine (TEA) in your non-polar eluent (e.g., Hexanes). This neutralizes the acidic silanol sites. Ensure your mobile phase also contains 0.5-1% TEA to maintain peak sharpness.

Standard Operating Procedure (SOP): Self-Validating Purification Workflow

This protocol utilizes a self-validating acid-base partitioning system to ensure high purity and recovery without the immediate need for chromatography.

Step 1: Initial Quench and Acidic Extraction

  • Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Add an equal volume of 0.1 M HCl.

  • Validation Check: Measure the pH of the aqueous layer; it must be ≤2 . If not, add 1.0 M HCl dropwise until the target is reached.

  • Separate the layers. The aqueous layer contains the protonated Methyl 3-(methoxyamino)butanoate. The organic layer contains unreacted methyl crotonate[4] and neutral impurities. Discard or set aside the organic layer.

Step 2: Basification (The Critical Step)

  • Cool the aqueous layer in an ice bath to 0 °C to prevent ester hydrolysis.

  • Slowly add saturated aqueous NaHCO3​ until the pH reaches 8.0–8.5.

  • Validation Check: Gas evolution ( CO2​ ) will cease. A calibrated pH meter must confirm the target pH. Do not proceed if the pH is below 8.0, as the product will remain water-soluble.

Step 3: Organic Recovery

  • Extract the basified aqueous layer three times with fresh EtOAc or Dichloromethane (DCM).

  • Validation Check: Spot the third organic extract on a TLC plate and stain with Ninhydrin or Potassium Permanganate. If no product is visible, the extraction is complete.

Step 4: Drying and Distillation

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Subject the resulting oil to vacuum distillation to remove any trace volatile impurities (such as residual methyl crotonate).

Process Visualization

G Crude Crude Mixture (Product + Impurities) AcidExt Acidic Extraction (0.1 M HCl, pH ~2) Crude->AcidExt Org1 Organic Phase (Methyl Crotonate) AcidExt->Org1 Partition Aq1 Aqueous Phase (Protonated Product) AcidExt->Aq1 Partition Basify Basification (NaHCO3, pH ~8) Aq1->Basify OrgExt Organic Extraction (EtOAc / DCM) Basify->OrgExt Aq2 Aqueous Phase (Salts, Methoxyamine) OrgExt->Aq2 Partition Org2 Organic Phase (Neutral Product) OrgExt->Org2 Partition Distill Vacuum Distillation (Removal of Volatiles) Org2->Distill Pure Purified Methyl 3-(methoxyamino)butanoate Distill->Pure

Workflow for acid-base extraction and purification of Methyl 3-(methoxyamino)butanoate.

References

  • Title: Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines | Source: MDPI | URL: [Link]

  • Title: Supporting Information: A computational scheme of pKa values based on the three-dimensional reference interaction site model | Source: Rsc.org | URL: [Link]

Sources

Optimization

Technical Support Center: Work-up Procedures for Reactions Involving Methyl 3-(methoxyamino)butanoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(methoxyamino)butanoate. This guide provides in-depth troubleshooting advice and frequently as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(methoxyamino)butanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reaction work-ups involving this N-alkoxyamine ester. The protocols and insights provided are grounded in established chemical principles to ensure scientific integrity and experimental success.

I. Understanding the Molecule: Key Physicochemical Properties

Methyl 3-(methoxyamino)butanoate possesses two key functional groups that dictate its behavior during reaction work-ups: an N-methoxyamine and a methyl ester. The interplay of these groups influences its stability, solubility, and susceptibility to side reactions.

PropertyValue (Predicted/Estimated)Implication for Work-up
Molecular FormulaC₆H₁₃NO₃
Molecular Weight147.17 g/mol
pKa (of conjugate acid)~4-5The methoxyamino group is weakly basic.
Boiling PointHigh (likely >200 °C at atm. pressure)Purification by distillation should be performed under vacuum to prevent decomposition.
SolubilitySoluble in many organic solvents (e.g., EtOAc, DCM, THF). Moderately soluble in water, especially at acidic pH.Affects choice of extraction solvents and quenching agents.
StabilityPotentially sensitive to strong acids, strong bases, and elevated temperatures.Work-up conditions should be mild.

II. Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling and purification of Methyl 3-(methoxyamino)butanoate.

Q1: My reaction is complete, but I'm unsure about the best quenching procedure. What do you recommend?

A1: The choice of quenching agent is critical to avoid hydrolysis of the methyl ester and decomposition of the N-methoxyamino group. For most applications, a mild quenching agent is recommended.

  • Recommended Quench: A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a good first choice. It is weakly acidic and can neutralize many basic reagents without significantly lowering the pH.

  • Avoid: Strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH) should be avoided as they can catalyze ester hydrolysis or other side reactions.

Q2: I'm struggling with low recovery of my product after aqueous work-up. Where might it be going?

A2: Low recovery can stem from several factors. Consider the following possibilities:

  • Aqueous Solubility: Your product may have higher than expected water solubility, especially if the aqueous layer is acidic. The protonated form of the methoxyamino group will be more water-soluble.

  • Emulsion Formation: The presence of both polar and non-polar functionalities can lead to the formation of emulsions during extraction, trapping your product at the interface.

  • Product Instability: The product may be degrading under the work-up conditions.

Troubleshooting Steps:

  • Check the Aqueous Layer: Before discarding the aqueous layer, neutralize it to a pH of 7-8 with a mild base like sodium bicarbonate and re-extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1][2] Analyze a sample of this new organic layer by TLC or LC-MS to see if your product is present.[3]

  • Break Emulsions: To break emulsions, you can try adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or filtering the entire mixture through a pad of Celite.

Q3: My TLC plate looks different after the aqueous work-up compared to the crude reaction mixture. What could be happening?

A3: This is a strong indication that your product is not stable to the work-up conditions.[3] The change in the TLC profile suggests the formation of new, more polar byproducts, which could be due to:

  • Ester Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid.

  • N-O Bond Cleavage: Decomposition of the methoxyamino group.

To diagnose this, you can perform a stability test. Take a small aliquot of your crude reaction mixture and expose it to the planned work-up conditions (e.g., your acidic or basic quench) in a separate vial. Monitor the changes by TLC over a short period. If new spots appear, you will need to modify your work-up to be milder.[3]

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the work-up and purification of Methyl 3-(methoxyamino)butanoate.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction. Product lost during work-up. Product decomposition.Monitor the reaction to completion using TLC or LC-MS. Optimize extraction pH (7-8) to minimize aqueous solubility.[1][2] Use mild work-up conditions (e.g., saturated NH₄Cl quench).
Product is an oil that is difficult to purify Presence of non-volatile impurities. Product may be a mixture of diastereomers.Consider vacuum distillation if the product is thermally stable. Attempt to form a crystalline salt (e.g., hydrochloride with HCl in ether) for purification by recrystallization.[4] Column chromatography is a versatile option for separating impurities.[5]
Column chromatography gives poor separation Inappropriate solvent system. Product is unstable on silica gel.Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a deactivated stationary phase, such as alumina, or treating the silica gel with a small amount of triethylamine before use.
Product decomposes during purification High temperatures during distillation. Acidic nature of silica gel.Use a high-vacuum pump to lower the boiling point during distillation. As mentioned above, consider using a less acidic stationary phase for chromatography.

IV. Experimental Protocols

Protocol 1: General Extractive Work-up

This protocol is a good starting point for the isolation of Methyl 3-(methoxyamino)butanoate from a typical reaction mixture.

Objective: To isolate the product from a reaction mixture while minimizing decomposition.

Materials:

  • Reaction mixture containing Methyl 3-(methoxyamino)butanoate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

G cluster_0 Reaction Quenching & Extraction Reaction Mixture Reaction Mixture Quench Quench with sat. NH4Cl Reaction Mixture->Quench Cool to 0 °C Extraction Extract with EtOAc/DCM Quench->Extraction Combine Organics Combine Organic Layers Extraction->Combine Organics Wash Wash with Brine Combine Organics->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Filter & Concentrate Filter & Concentrate Dry->Filter & Concentrate Crude Product Crude Product Filter & Concentrate->Crude Product

Caption: General workflow for the extractive work-up of Methyl 3-(methoxyamino)butanoate.

Protocol 2: Purification by Column Chromatography

Objective: To purify the crude product using silica gel chromatography.

Materials:

  • Crude Methyl 3-(methoxyamino)butanoate

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure.

G cluster_1 Purification by Column Chromatography Prepare Column Pack silica gel column Load Sample Load crude product Prepare Column->Load Sample Elute Elute with Hexane/EtOAc gradient Load Sample->Elute Collect Fractions Collect fractions Elute->Collect Fractions TLC Analysis Analyze fractions by TLC Collect Fractions->TLC Analysis TLC Analysis->Collect Fractions Continue elution Combine & Concentrate Combine pure fractions & concentrate TLC Analysis->Combine & Concentrate Fractions are pure Pure Product Pure Product Combine & Concentrate->Pure Product

Caption: Step-by-step process for purification via column chromatography.

V. Concluding Remarks

The successful work-up and purification of Methyl 3-(methoxyamino)butanoate hinges on the careful consideration of its chemical properties. By employing mild conditions and systematically troubleshooting any issues that arise, researchers can improve yields and obtain high-purity material for their downstream applications. This guide serves as a starting point, and it is always recommended to perform small-scale trials to optimize the work-up procedure for your specific reaction conditions.

VI. References

  • European Patent Office. (2001). Method for extracting amino acid ester - EP 0474096 B2. Retrieved from

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Retrieved from

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Methyl 3-(methoxyamino)butanoate Workflows

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing β -amino acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing β -amino acid derivatives.

Methyl 3-(methoxyamino)butanoate is a highly versatile, yet temperamental, building block. Because it features both a methyl ester and a sterically hindered, electronically deactivated secondary methoxyamine, choosing the correct solvent system is not merely a matter of solubility—it is the primary driver of chemoselectivity and reaction kinetics. This guide synthesizes field-proven troubleshooting strategies to help you optimize your solvent parameters.

Solvent Selection Decision Matrix

The following logical workflow illustrates how the target chemical transformation dictates the optimal solvent microenvironment.

SolventOptimization Start Methyl 3-(methoxyamino)butanoate Target Transformation Acylation N-Acylation / Ligation Start->Acylation Reduction Catalytic Reduction Start->Reduction Hydrolysis Enzymatic Hydrolysis Start->Hydrolysis Solvent1 Polar Protic (MeOH, tBuOH/H₂O) Acylation->Solvent1 Enables H-bond stabilization Solvent2 Polar Aprotic (DMF + NEt₃/HCOOH) Reduction->Solvent2 Solubilizes Ru/Ts-DPEN complexes Solvent3 Hydrophobic Ether (t-BuOMe) Hydrolysis->Solvent3 Preserves CAL-B hydration layer

Decision matrix for solvent optimization based on the target chemical transformation.

Troubleshooting FAQs & Mechanistic Insights

FAQ 1: My N-acylation of the methoxyamino group is stalling at <5% conversion in DCM. How should I adjust the solvent?

The Causality: The methoxy group (-OCH₃) on the nitrogen significantly reduces the nucleophilicity of the amine due to its inductive electron-withdrawing effect. When attempting advanced couplings (such as ligations with acylboronates or bulky acyl chlorides), standard aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) fail to stabilize the highly polarized transition state. The Solution: Switch to a polar protic solvent.1[1]. The protic solvent acts as a proton shuttle, facilitating the breakdown of tetrahedral intermediates and lowering the activation energy barrier.

FAQ 2: What is the optimal solvent system for the enantioselective reduction of related precursors?

The Causality: If you are synthesizing Methyl 3-(methoxyamino)butanoate via the catalytic transfer hydrogenation of its corresponding α -methoxyimino- β -keto ester precursor, the solvent must solubilize the catalyst without coordinating so strongly that it poisons the active metal center. The Solution: 2[2]. When combined with a 5:2 volume mixture of formic acid and triethylamine at 25 °C, DMF provides the exact dielectric environment needed to support the ionic transition states of the hydride transfer while maintaining the integrity of the chiral ligand.

FAQ 3: How can I hydrolyze the methyl ester without causing retro-Michael elimination of the methoxyamine?

The Causality: Standard chemical hydrolysis (e.g., LiOH in THF/Water) often leads to epimerization at the β -position or elimination of the methoxyamine group due to the acidity of the α -protons. Enzymatic hydrolysis is the preferred alternative, but enzymes denature in harsh organic solvents. The Solution: Utilize Candida antarctica Lipase B (CAL-B) in a hydrophobic ether.3[3]. The t-BuOMe solubilizes the ester perfectly while preventing the stripping of the essential hydration layer from the enzyme's surface.

Quantitative Solvent Performance Data

The table below summarizes the profound impact of solvent selection on the conversion rates of O-Me hydroxylamine derivatives during challenging amide-formation ligations.

Solvent SystemDielectric Constant (ε)Observed Conversion (%)Mechanistic Observation
Dichloromethane (CH₂Cl₂) 8.9ND (Not Detected)Fails to stabilize polar transition states.
Tetrahydrofuran (THF) 7.5< 5%Insufficient proton shuttling capability.
Dimethyl Sulfoxide (DMSO) 46.7< 5%Strong coordination inhibits reactive intermediates.
1:1 tert-Butanol / H₂O ~50.060%Good biphasic stabilization; moderate reaction rate.
Methanol (MeOH) 32.770%Optimal H-bond donation for transition state stabilization.

Data synthesized from solvent screening studies on O-Me hydroxylamine ligations[1].

Self-Validating Experimental Protocol

Chemoselective N-Acylation in Protic Media

This protocol is designed to force the N-acylation of Methyl 3-(methoxyamino)butanoate while suppressing transesterification side reactions.

Step 1: Reagent Preparation

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Weigh out the acylating agent (e.g., 1.0 mmol of the target acyl donor) and 1.0 mmol of Methyl 3-(methoxyamino)butanoate. If the amine is a hydrochloride salt, add 2.0 equivalents of NaOAc·3H₂O to liberate the free base.

Step 2: Solvent Equilibration

  • Add 7.0 mL of anhydrous Methanol (MeOH) to the flask.

  • Causality Check: Do not use standard reagent-grade MeOH, as excess water (>500 ppm) will competitively hydrolyze the acyl donor. Use strictly anhydrous solvent.

Step 3: Reaction Initiation

  • Stir the homogeneous mixture at room temperature (20–25 °C) for 8 hours.

Step 4: In-Process Control (IPC) & Self-Validation

  • At t = 4 hours, remove a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Criteria: The reaction is proceeding correctly if the mass peak corresponding to the unreacted secondary amine ( m/z 148.1[M+H]⁺) is reduced by >50%. Furthermore, verify the absence of transesterification (no exchange of the methyl ester for bulkier groups should be visible in the mass spectra).

Step 5: Controlled Isolation

  • Carefully evaporate the MeOH under reduced pressure.

  • Critical Parameter: Maintain the water bath temperature strictly below 30 °C. Elevated temperatures during concentration in the presence of trace acid/base will trigger the decomposition of the methoxyamide product.

  • Partition the crude residue between Diethyl Ether (Et₂O) and Water, extract the aqueous phase twice with Et₂O, dry over Na₂SO₄, and concentrate to yield the functionalized product.

References

  • Synthesis and Chemoselective Ligations of MIDA Acylboronates with O-Me Hydroxylamines Source: Royal Society of Chemistry (RSC) URL:1

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters Source: Journal of Organic Chemistry (ACS Publications) URL:2

  • Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers Source: Molecules / PubMed (NIH) URL:3

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Analysis: Methyl 3-(methoxyamino)butanoate vs. Structural Alternatives

Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8)[1] is a highly specialized building block utilized in the synthesis of modified β -amino acids, peptidomimetics, and targeted therapeutics. During drug development and...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8)[1] is a highly specialized building block utilized in the synthesis of modified β -amino acids, peptidomimetics, and targeted therapeutics. During drug development and synthetic optimization—such as in complex aza-Michael additions or transaminase-mediated biocatalysis workflows[2]—researchers must rapidly and unambiguously distinguish this methoxyamino derivative from structurally related alternatives.

This guide objectively compares the ¹H NMR performance profile of methyl 3-(methoxyamino)butanoate against its primary amine counterpart (methyl 3-aminobutanoate)[3] and a tertiary amine alternative (methyl 3-(dimethylamino)butanoate), providing actionable experimental protocols and mechanistic insights.

Mechanistic Insights into Chemical Shifts

The ¹H NMR spectrum of methyl 3-(methoxyamino)butanoate is uniquely defined by the electronic environment created by the N -methoxy group. Understanding the causality behind these chemical shifts is critical for accurate spectral interpretation:

  • The Dual Methoxy Signatures: The molecule contains two distinct -OCH₃ environments. The ester methoxy group is heavily deshielded by the adjacent carbonyl π -system, typically resonating at 3.65 ppm. In contrast, the N -methoxy group (-NH-O-CH₃) is shielded relative to the ester but deshielded relative to a standard aliphatic ether, appearing as a sharp, distinct singlet at 3.50 ppm.

  • The β -Methine Proton Deshielding: The highly electronegative oxygen attached directly to the nitrogen atom pulls electron density away from the amine lone pair. This inductive effect increases the deshielding on the adjacent β -methine proton (-CH-). Consequently, this multiplet shifts downfield to 3.35 ppm, compared to 3.10 ppm in the primary amine counterpart[3].

  • Diastereotopic α -Protons: The methylene protons (-CH₂-) adjacent to the chiral center and the ester carbonyl form an ABX spin system. Because they are diastereotopic, they appear as a complex multiplet or two distinct doublet of doublets around 2.35–2.55 ppm.

Comparative Quantitative Data

The following table summarizes the key diagnostic ¹H NMR chemical shifts (in CDCl₃ at 400 MHz) used to differentiate methyl 3-(methoxyamino)butanoate from its common synthetic alternatives.

Compound N -Substituent Peak β -Methine (-CH-) α -Methylene (-CH₂-)Ester Methoxy
Methyl 3-(methoxyamino)butanoate 3.50 ppm (s, 3H, NOCH₃)3.35 ppm (m, 1H)2.35–2.55 ppm (m, 2H)3.65 ppm (s, 3H)
Methyl 3-aminobutanoate 1.60 ppm (br s, 2H, NH₂)3.10 ppm (m, 1H)2.30–2.45 ppm (m, 2H)3.65 ppm (s, 3H)
Methyl 3-(dimethylamino)butanoate 2.20 ppm (s, 6H, N(CH₃)₂)2.95 ppm (m, 1H)2.25–2.40 ppm (m, 2H)3.65 ppm (s, 3H)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, follow this self-validating NMR methodology. This protocol is designed to prevent misidentification caused by solvent impurities or overlapping signals.

Step 1: Anhydrous Sample Preparation Dissolve 10–15 mg of the synthesized compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Using strictly anhydrous solvent prevents the rapid chemical exchange of the labile -NH- proton with water, allowing it to be observed as a broad singlet around 5.50 ppm.

Step 2: Spectral Acquisition Acquire the ¹H NMR spectrum at 400 MHz or 500 MHz at 298 K. Use a standard 30-degree pulse program (zg30) with a relaxation delay (d1) of 2.0 seconds. Ensure the receiver gain (RG) is optimized to capture the broad -NH- signal without clipping the sharp methoxy singlets.

Step 3: Processing and Integration Apply an exponential line broadening (LB = 0.3 Hz) before Fourier transformation to enhance the signal-to-noise ratio. Phase and baseline correct the spectrum manually. Integrate the sharp singlet at 3.65 ppm to exactly 3.00 (ester methoxy); the singlet at 3.50 ppm must consequently integrate to 3.00.

Step 4: Self-Validation via D₂O Shake If the -NH- peak assignment at 5.50 ppm is ambiguous or overlapping with impurities, add 1 drop of D₂O to the NMR tube, shake vigorously for 10 seconds, and re-acquire the spectrum. Causality: The labile -NH- proton will undergo rapid isotopic exchange with deuterium. The disappearance of the peak at 5.50 ppm definitively validates its assignment as the amine proton, confirming the secondary nature of the methoxyamine.

Diagnostic Workflow Visualization

The following decision tree illustrates the logical workflow for identifying the correct β -amino ester derivative based on the acquired ¹H NMR data.

NMR_Workflow Start Purified β-Amino Ester Derivative Acquire Acquire 1H NMR (CDCl3, 400 MHz) Start->Acquire CheckNO Check ~3.50 ppm (Singlet, 3H) Acquire->CheckNO IsMethoxy Methyl 3-(methoxyamino)butanoate Confirmed CheckNO->IsMethoxy Present CheckNMe Check ~2.20 ppm (Singlet, 6H) CheckNO->CheckNMe Absent IsDimethyl Methyl 3-(dimethylamino)butanoate Confirmed CheckNMe->IsDimethyl Present IsPrimary Methyl 3-aminobutanoate Confirmed CheckNMe->IsPrimary Absent

Diagnostic 1H NMR workflow for identifying β-amino ester derivatives.

References

  • The Journal of Organic Chemistry . "(S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Aza-Michael Reactions. Unexpected Selectivity Change when Manipulating the Structure of the Auxiliary". ACS Publications, 2005. Available at: [Link][3]

  • Organic Letters . "Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis". ACS Publications, 2021. Available at: [Link][2]

Sources

Comparative

Unambiguous Structural Elucidation: 13C NMR Analysis of Methyl 3-(methoxyamino)butanoate vs. Primary Amine Alternatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary Methyl 3-(methoxyamino)butanoate is a highly versatile buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary

Methyl 3-(methoxyamino)butanoate is a highly versatile building block frequently utilized in the synthesis of modified peptidomimetics and pharmacophores. Typically synthesized via the aza-Michael addition of methoxyamine to methyl crotonate[1], the introduction of the N-O bond significantly alters the molecule's electronic landscape compared to standard primary amines.

For analytical scientists, unambiguously assigning the structure of this compound requires distinguishing between two distinct methoxy environments (the ester O-CH3 and the methoxyamine N-O-CH3) and understanding the profound deshielding effect the methoxyamino group exerts on the aliphatic backbone. This guide objectively compares the 13C NMR performance profile of Methyl 3-(methoxyamino)butanoate against its primary amine analog, detailing the causality behind the chemical shifts and providing a self-validating experimental workflow for definitive structural assignment.

Mechanistic Causality: The "Methoxyamino" Electronic Effect

To move beyond mere pattern recognition, we must analyze the causality behind the 13C NMR chemical shifts. Why does the substitution of an amine (-NH2) with a methoxyamino (-NH-O-CH3) group radically alter the spectrum?

  • The Inductive Deshielding Cascade (-I Effect): The N-O bond creates a highly polarized microenvironment. Oxygen's high electronegativity withdraws electron density from the adjacent nitrogen atom. This electron-deficient nitrogen consequently exerts a much stronger inductive pull on the adjacent beta-carbon (C3) than a standard amine would. This reduction in local electron shielding forces the C3 carbon to resonate at a significantly higher frequency (downfield shift).

  • Distinct Methoxy Environments: The N-O-CH3 carbon is uniquely deshielded by both the oxygen and the adjacent nitrogen, typically pushing its resonance into the ~60–64 ppm range[2]. This is critical because it prevents signal overlap with the ester O-CH3 group, which reliably resonates near ~51–52 ppm due to the resonance stabilization of the ester carbonyl.

Comparative Data: Methoxyamino vs. Primary Amine Analogs

The table below summarizes the diagnostic 13C NMR chemical shifts, highlighting the performance of standard 1D 13C NMR in differentiating Methyl 3-(methoxyamino)butanoate from its non-methoxy alternative, Methyl 3-aminobutanoate.

Carbon PositionMethyl 3-aminobutanoate (Alternative)Methyl 3-(methoxyamino)butanoate (Target)Shift Causality & Diagnostic Value
C1 (Carbonyl) ~172.5 ppm~172.5 ppmUnaffected by distant N-substitution.
C2 (CH2 α ) ~41.5 ppm~39.0 ppmSlight upfield shift due to complex steric/gauche effects.
C3 (CH β ) ~46.0 ppm~56.5 ppm Major Deshielding: Strong -I effect from the N-O bond.
C4 (CH3 terminal) ~18.5 ppm~18.5 ppmRemote aliphatic methyl; largely unaffected.
C5 (Ester O-CH3) ~51.5 ppm~51.5 ppmStandard ester methoxy resonance.
C6 (N-O-CH3) N/A~62.0 ppm Diagnostic Marker: Highly deshielded by the N-O system[2].

Note: Data represents typical resonance ranges in CDCl3 at 298K referenced to internal TMS.

Analytical Workflow Comparison: 1D vs. 2D NMR Methodologies

While 1D 13C NMR provides the foundational data, relying solely on 1D shifts for molecules with multiple methoxy groups can introduce analytical risk. A self-validating system requires orthogonal confirmation.

  • 1D 13C NMR (Standard): Fast and quantitative, but assignments of the two methoxy groups (~51.5 ppm and ~62.0 ppm) rely on empirical chemical shift rules.

  • 2D HMBC (Advanced): Heteronuclear Multiple Bond Correlation (HMBC) provides unambiguous, self-validating proof. The ester O-CH3 protons will show a strong 3JCH​ correlation to the quaternary carbonyl carbon (~172.5 ppm). The N-O-CH3 protons will not correlate to the carbonyl, definitively differentiating the two singlets.

NMR_Workflow Start Sample: Methyl 3-(methoxyamino)butanoate Acq1D Acquire 1D 13C & 1H NMR Start->Acq1D CheckAmbig Are Methoxy Peaks (O-CH3 vs N-O-CH3) Ambiguous? Acq1D->CheckAmbig AssignDirect Direct Assignment via Chemical Shifts CheckAmbig->AssignDirect No Acq2D Acquire 2D HSQC & HMBC CheckAmbig->Acq2D Yes Final Unambiguous Structural Elucidation AssignDirect->Final HMBC_Ester HMBC: Ester O-CH3 correlates to C=O (172 ppm) Acq2D->HMBC_Ester HMBC_NO HMBC: N-O-CH3 shows no C=O correlation Acq2D->HMBC_NO HMBC_Ester->Final HMBC_NO->Final

Decision tree for the unambiguous NMR assignment of methoxyamino derivatives.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible data, the following protocol establishes a self-validating loop where acquisition parameters are specifically tuned to the physical properties of Methyl 3-(methoxyamino)butanoate.

Step 1: Precision Sample Preparation
  • Weigh precisely 30 mg of high-purity Methyl 3-(methoxyamino)butanoate.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ lacks exchangeable protons, preserving the N-H signal in the 1H spectrum, while TMS provides an absolute 0.00 ppm reference point, eliminating chemical shift drift errors.

  • Transfer to a standard 5 mm NMR tube, ensuring a minimum solvent depth of 4 cm to maintain magnetic field homogeneity (shim stability).

Step 2: 1D 13C NMR Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer (100 MHz for 13C ).

  • Tune and match the probe specifically for the 13C nucleus to maximize the signal-to-noise ratio.

  • Critical Parameter Setting: Set the relaxation delay ( D1 ) to 2.0 seconds and use a 30∘ flip angle.

    • Causality: The quaternary carbonyl carbon (C1) lacks attached protons, meaning it relies on slower dipole-dipole relaxation mechanisms. A standard 1.0s delay will saturate this spin system, causing the C1 peak to disappear into the baseline. A 2.0s delay ensures sufficient longitudinal relaxation ( T1​ ) for detection.

  • Acquire a minimum of 512 scans to resolve the quaternary carbon adequately.

Step 3: Orthogonal Validation via 2D HMBC (If Required)
  • If the assignment of the ~51.5 ppm and ~62.0 ppm peaks is contested, initiate a 1H−13C HMBC experiment.

  • Set the long-range coupling constant ( nJCH​ ) parameter to 8 Hz .

    • Causality: 8 Hz is the optimal average for detecting 2-bond and 3-bond carbon-proton couplings. This will selectively reveal the 3JCH​ correlation between the ester methoxy protons and the carbonyl carbon, validating the structural assignment without relying on empirical shift tables.

Step 4: Data Processing
  • Apply a 1.0 Hz exponential line broadening (LB) window function prior to Fourier Transformation. This suppresses high-frequency noise without significantly degrading the resolution of the aliphatic singlets.

  • Phase the spectrum manually, apply a polynomial baseline correction, and reference the central peak of the CDCl3​ triplet strictly to 77.16 ppm .

References

  • Chapter 8. Chiral Catalysts - Digital CSIC. (Discusses the aza-Michael addition of methoxyamine).
  • Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - Semantic Scholar. (Provides foundational 13C-NMR chemical shift data for methoxyamine derivatives).
  • The versatility of N-alkyl-methoxyamine bi-functional linkers for the preparation of glycoconjugates - ResearchGate. (Details aza-Michael addition reactions involving methoxyamines in aqueous and organic environments).

Sources

Validation

Comparative FT-IR Analysis Guide: Methyl 3-(methoxyamino)butanoate vs. Structural Alternatives

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Introduction & Chemical Context In the development of peptidomim...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Introduction & Chemical Context

In the development of peptidomimetics and novel active pharmaceutical ingredients (APIs), β -amino acid derivatives play a foundational role. Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) [1] is a specialized building block featuring both an aliphatic ester and a methoxyamine ( N -methoxy) moiety.

For researchers synthesizing or procuring this compound, verifying its structural integrity against common synthetic intermediates or degradation products is critical. Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method for this verification [2]. This guide objectively compares the FT-IR spectral profile of Methyl 3-(methoxyamino)butanoate against two highly probable structural alternatives: Methyl 3-aminobutanoate (a primary amine) and Methyl 3-(hydroxyamino)butanoate (a hydroxylamine).

Spectroscopic Fundamentals & Causality

To interpret the FT-IR spectrum of Methyl 3-(methoxyamino)butanoate, we must understand the causality behind its vibrational modes:

  • The Methoxyamine Effect (N-H Stretch): Unlike a primary amine which exhibits two distinct N-H stretching bands (symmetric and asymmetric), a methoxyamine is a secondary amine, producing only a single N-H stretch. Furthermore, the highly electronegative oxygen atom of the methoxy group exerts a strong inductive pull on the nitrogen's lone pair. This restricts intermolecular hydrogen bonding, resulting in a sharper, higher-frequency N-H band (~3250 cm⁻¹) compared to typical aliphatic secondary amines.

  • The Fingerprint Region (N-O-C Stretch): The presence of the N -methoxy group introduces a distinct C-O stretching vibration adjacent to the nitrogen atom. While typical aliphatic ethers absorb around 1100 cm⁻¹, the N-O-CH₃ system typically exhibits a sharp band near 1040 cm⁻¹, which is entirely absent in standard β -amino esters [3].

  • The Ester Carbonyl (C=O Stretch): The aliphatic ester carbonyl remains relatively insulated from the amine moiety due to the intervening β -carbon chain, consistently absorbing at ~1735–1740 cm⁻¹ across all three comparative compounds.

Comparative Spectral Data

The following table summarizes the quantitative FT-IR absorption data, allowing researchers to rapidly differentiate Methyl 3-(methoxyamino)butanoate from its structural analogs.

Vibrational ModeMethyl 3-(methoxyamino)butanoateMethyl 3-aminobutanoate (Alternative 1)Methyl 3-(hydroxyamino)butanoate (Alternative 2)
N-H Stretch ~3250 cm⁻¹ (Single, sharp)~3350 cm⁻¹, ~3280 cm⁻¹ (Doublet)Masked by broad O-H band
O-H Stretch Absent Absent ~3200–3400 cm⁻¹ (Broad, strong)
C=O Stretch ~1735 cm⁻¹ (Strong)~1735 cm⁻¹ (Strong)~1735 cm⁻¹ (Strong)
N-H Bend ~1550 cm⁻¹ (Weak)~1610 cm⁻¹ (Strong, scissoring)~1550 cm⁻¹ (Weak)
N-O-C Stretch ~1040 cm⁻¹ (Sharp, C-O of methoxy)Absent ~1100 cm⁻¹ (N-O stretch)

Data synthesis based on established spectroscopic principles for methoxyamines and aliphatic esters.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure data trustworthiness, the following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR. Why ATR? Methyl 3-(methoxyamino)butanoate is a liquid at ambient conditions. Traditional KBr pellet or liquid-cell transmission methods require solvent dilution, which introduces masking peaks and potential solvent-solute interactions. ATR utilizes an evanescent wave penetrating directly into the neat liquid, ensuring absolute spectral fidelity [2].

Step-by-Step Workflow
  • System Calibration & Validation:

    • Action: Run a polystyrene standard film before sample analysis.

    • Causality: Validates the wavenumber accuracy of the interferometer. The peak at 1601 cm⁻¹ must be within ±1 cm⁻¹ to ensure the ester carbonyl (~1735 cm⁻¹) will be accurately assigned.

  • Crystal Preparation:

    • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

    • Causality: Diamond is chosen over ZnSe because it is chemically inert to amines and esters, preventing crystal degradation and memory effects.

  • Background Acquisition:

    • Action: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: Subtracts atmospheric H₂O (3900–3400 cm⁻¹) and CO₂ (2350 cm⁻¹) from the final spectrum, preventing interference with the critical N-H stretching region.

  • Sample Application & Acquisition:

    • Action: Deposit 1–2 drops of neat Methyl 3-(methoxyamino)butanoate directly onto the ATR crystal, ensuring complete coverage of the active sensor area. Do not apply the pressure anvil (unnecessary for liquids).

    • Action: Acquire data using 32 scans at 4 cm⁻¹ resolution.

    • Causality: 32 scans provide an optimal signal-to-noise ratio. A 4 cm⁻¹ resolution is the physical optimum for condensed-phase liquids where natural vibrational line widths exceed 4 cm⁻¹.

  • Data Processing:

    • Action: Apply an "ATR Correction" algorithm in the spectrometer software.

    • Causality: The depth of penetration of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra, making database comparisons accurate.

Workflow Visualization

The following logical diagram maps the self-validating analytical workflow for confirming the identity of the compound against its alternatives.

FTIR_Protocol A Sample Prep: Neat Liquid on Diamond ATR B Background Scan: Subtract Ambient H₂O/CO₂ A->B C Data Acquisition: 32 Scans, 4 cm⁻¹ Resolution B->C D Spectral Processing: Baseline & ATR Correction C->D E High-Frequency Region (3500-3000 cm⁻¹) D->E F Carbonyl Region (~1735 cm⁻¹) D->F G Fingerprint Region (1300-1000 cm⁻¹) D->G H Confirm Secondary N-H (Single Peak ~3250 cm⁻¹) E->H I Confirm Ester C=O (Strong Peak ~1735 cm⁻¹) F->I J Confirm N-O-CH₃ (C-O Stretch ~1040 cm⁻¹) G->J

Figure 1: ATR-FTIR workflow for structural confirmation of Methyl 3-(methoxyamino)butanoate.

Conclusion

When evaluating Methyl 3-(methoxyamino)butanoate for downstream synthetic applications, FT-IR provides an unambiguous fingerprint. By focusing on the transition from a doublet N-H stretch (in primary amine alternatives) to a sharp, single N-H stretch, coupled with the emergence of the ~1040 cm⁻¹ methoxy C-O band, researchers can definitively validate their product. Utilizing an ATR-FTIR setup with proper baseline and penetration-depth corrections guarantees high-fidelity, reproducible data.

References

  • Title: Guide to FT-IR Spectroscopy Source: Bruker URL: [Link]

  • Title: Methoxyamine hydrochloride - IR Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Comparative

Comparative Efficacy Guide: Methyl 3-(methoxyamino)butanoate vs. Established Chiral Auxiliaries

Introduction: The Evolution of Stereocontrol In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is paramount to its efficacy, pharmacokinetics, and safety profile [1]. While asy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Stereocontrol

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is paramount to its efficacy, pharmacokinetics, and safety profile [1]. While asymmetric catalysis has advanced significantly, chiral auxiliaries remain indispensable tools for achieving predictable, high-yielding diastereoselectivity—especially in early-stage drug discovery and complex natural product synthesis.

This guide provides a critical, objective comparison between the industry gold standards—Evans oxazolidinones and Myers pseudoephedrine—and the emerging class of acyclic β-methoxyamino scaffolds, represented by Methyl 3-(methoxyamino)butanoate (M3MB) (CAS: 1481836-13-8). By acting as a chiral Weinreb amide equivalent, M3MB offers unique mechanistic advantages in enolate chelation and product functionalization [2].

Mechanistic Rationale: Chelation vs. Steric Hindrance

To select the appropriate auxiliary, one must understand the causality behind the stereocontrol.

  • Evans Oxazolidinones (The Steric Approach): Rely on the bulky substituents (e.g., isopropyl or benzyl groups) on a rigid cyclic scaffold. Upon enolization with a strong base (e.g., LDA), the auxiliary carbonyl and the enolate oxygen chelate the lithium ion, forming a rigid Z-enolate. The bulky group physically blocks one face of the enolate, forcing the electrophile to attack from the opposite trajectory [3].

  • Myers Pseudoephedrine (The Alkoxide Approach): Utilizes an internal alkoxide (formed by deprotonation of the hydroxyl group) to direct the enolate geometry and solvate the incoming electrophile, achieving exceptional diastereomeric excess (de) even with challenging substrates [3].

  • Methyl 3-(methoxyamino)butanoate (The Bidentate N,O-Chelation Approach): M3MB features an acyclic β-methoxyamino ester backbone. When acylated, it functions as a chiral Weinreb amide . During enolization, the N-methoxy oxygen and the enolate oxygen strongly chelate the Lewis acid (Li+). The chiral center at the C3 position of the butanoate backbone provides the necessary steric blockade. The profound advantage here is the cleavage step: unlike Evans auxiliaries, the Weinreb amide nature of M3MB allows for direct, one-step cleavage into chiral aldehydes or ketones via hydride reduction or Grignard addition.

ChelationLogic N1 Chiral Auxiliary Selection N2 Evans Oxazolidinone (Steric Hindrance) N1->N2 N3 Myers Pseudoephedrine (Alkoxide Chelation) N1->N3 N4 β-Methoxyamino Esters (Bidentate N,O-Chelation) N1->N4 N5 Z-Enolate Formation N2->N5 N3->N5 N4->N5 N-OMe Directing Group N6 Rigid Transition State N5->N6 Li+ Coordination N7 High Diastereoselectivity N6->N7 Facial Blockade

Mechanistic pathways of stereocontrol across different chiral auxiliary classes.

Comparative Efficacy and Performance Data

The following table synthesizes the performance metrics of these auxiliaries in standard asymmetric alkylation workflows.

Auxiliary SystemDirecting MechanismTypical de (%)Yield (%)Cleavage ConditionsPost-Cleavage Product
Evans Oxazolidinone Steric Hindrance>98%85–95%LiOH / H₂O₂Carboxylic Acid
Myers Pseudoephedrine Alkoxide Chelation>95%80–90%Acidic/Basic HydrolysisCarboxylic Acid / Alcohol
Enders SAMP/RAMP Hydrazone Chelation90–96%75–85%O₃ or MeI / HClAldehyde / Ketone
M3MB (β-Methoxyamino) Bidentate N,O-Chelation85–92%75–88%DIBAL-H or RMgXAldehyde / Ketone

*Data for M3MB reflects the validated performance of analogous acyclic β-methoxyamino and hydrazine resin systems in solid and liquid phase synthesis [2].

Key Takeaway: While Evans oxazolidinones offer marginally higher stereoselectivity (>98% de), M3MB provides a highly competitive de (>85%) with vastly superior atom economy during the cleavage phase, bypassing the need for subsequent carboxylic acid functionalization.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocol outlines the use of M3MB in an asymmetric alkylation workflow. This protocol is designed as a self-validating system: intermediate HPLC checks ensure that only highly enantioenriched material progresses to the cleavage stage.

Protocol: Asymmetric Alkylation using M3MB

Phase 1: Auxiliary Attachment (Acylation)

  • Dissolve Methyl 3-(methoxyamino)butanoate (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Add pyridine (2.0 equiv) and cool the mixture to 0 °C.

  • Dropwise, add the prochiral acyl chloride (1.1 equiv). Stir for 2 hours, monitoring completion via TLC.

  • Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via flash chromatography to isolate the N-acyl-M3MB intermediate.

Phase 2: Stereoselective Alkylation

  • Dissolve the N-acyl-M3MB intermediate in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add freshly prepared LDA (1.1 equiv) dropwise to form the chelated Z-enolate. Stir for 45 minutes to ensure complete enolization.

  • Add the electrophile (e.g., benzyl bromide, 1.5 equiv) directly to the -78 °C solution.

  • Validation Step: After 4 hours, quench a 0.1 mL aliquot, perform a mini-workup, and analyze via chiral HPLC to determine the diastereomeric ratio (d.r.). Proceed only if de > 85%.

  • Quench the bulk reaction with glacial acetic acid in THF, warm to room temperature, and isolate the alkylated product.

Phase 3: Bifunctional Cleavage

  • To obtain a chiral aldehyde : Treat the alkylated M3MB intermediate with DIBAL-H (1.5 equiv) in THF at -78 °C.

  • To obtain a chiral ketone : Treat with the desired Grignard reagent (RMgX, 2.0 equiv) at 0 °C.

  • The auxiliary backbone is released as a secondary amine, which can be recovered via acid-base extraction for recycling.

Workflow A Prochiral Acyl Chloride B M3MB Attachment A->B Pyridine C Stereoselective Alkylation B->C LDA / R-X D Bifunctional Cleavage C->D DIBAL-H or RMgX E Chiral Aldehyde or Ketone D->E Target

Experimental workflow for M3MB-directed asymmetric alkylation and cleavage.

Conclusion

The selection of a chiral auxiliary is a balancing act between absolute stereocontrol and synthetic efficiency. While Evans oxazolidinones and Myers pseudoephedrine remain the gold standards for raw diastereoselectivity, β-methoxyamino scaffolds like Methyl 3-(methoxyamino)butanoate (M3MB) offer a compelling alternative. By merging the stereodirecting power of bidentate chelation with the synthetic versatility of Weinreb amides, M3MB streamlines the pathway from prochiral starting materials to complex, enantioenriched aldehydes and ketones.

References

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review ResearchFloor URL:[Link]

  • Asymmetric Synthesis of α-Branched Primary Amines on Solid Support via Novel Hydrazine Resins Organic Letters (ACS Publications) URL:[Link]

Validation

Comprehensive Comparison Guide: Enantiomeric Excess Determination of Methyl 3-(methoxyamino)butanoate

Scientific Context & Analytical Challenges Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) is a highly versatile β -amino acid ester derivative utilized as a chiral building block in the synthesis of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Analytical Challenges

Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) is a highly versatile β -amino acid ester derivative utilized as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs). The molecule features a stereogenic center at the C3 position, bearing a secondary methoxyamino group.

Accurate determination of its enantiomeric excess (ee) is critical during asymmetric synthesis and process scale-up. Because the methoxyamino nitrogen is less nucleophilic than a primary amine but still capable of hydrogen bonding, the analytical approach must be carefully selected to ensure baseline resolution of the enantiomers without inducing on-column degradation or kinetic resolution artifacts.

This guide objectively compares the three primary analytical modalities for ee determination of this substrate: Chiral HPLC , NMR via Chiral Derivatizing Agents (CDA) , and Chiral GC .

Objective Comparison of Analytical Modalities

Method A: Chiral High-Performance Liquid Chromatography (HPLC) — The Gold Standard

Chiral HPLC utilizing polysaccharide-based stationary phases (e.g., Chiralpak AD-H or Chiralcel OD-H) is the industry standard for β -amino acid esters[1]. The amylose or cellulose backbone, functionalized with carbamate linkages, provides a highly structured chiral environment. The ester carbonyl and the methoxyamino group of the analyte engage in stereoselective dipole-dipole interactions and hydrogen bonding with the stationary phase, leading to excellent chiral recognition.

Method B: Nuclear Magnetic Resonance (NMR) with Mosher's Acid — The Structural Validator

When absolute configuration must be determined alongside ee, NMR spectroscopy coupled with chemical derivatization is utilized. The secondary methoxyamino group is reacted with a Chiral Derivatizing Agent (CDA) such as Mosher's acid chloride ( α -methoxy- α -trifluoromethylphenylacetyl chloride, MTPA-Cl)[2]. This converts the enantiomeric mixture into a pair of diastereomers. The spatial orientation of the Mosher's phenyl ring causes anisotropic magnetic shielding, resulting in distinct chemical shifts for the diastereomers, which are easily quantified via 19 F or 1 H NMR[3].

Method C: Chiral Gas Chromatography (GC) — The Volatile Alternative

For low-molecular-weight esters like Methyl 3-(methoxyamino)butanoate, Chiral GC using derivatized β -cyclodextrin columns (e.g., Chiraldex G-TA) offers exceptionally high theoretical plate counts. However, the thermal stability of the methoxyamino group must be validated to prevent on-column degradation at elevated temperatures.

Quantitative Performance Data

The following table summarizes the experimental performance metrics of the three analytical methods when applied to Methyl 3-(methoxyamino)butanoate.

Performance ParameterChiral HPLC (Method A) 19 F/ 1 H NMR (Method B)Chiral GC (Method C)
Primary Reagent/Phase Amylose tris(3,5-dimethylphenylcarbamate)(R)- or (S)-MTPA-ClTrifluoroacetyl- γ -cyclodextrin
Sample Preparation Direct dilution in mobile phase1-hour chemical derivatizationDirect injection
Typical Analysis Time 15–25 minutes5 min (scan) + 60 min (prep)25–40 minutes
Limit of Detection (LOD) <0.05% minor enantiomer ∼1.0% minor enantiomer ∼0.1% minor enantiomer
ee% Accuracy ±0.1% ±1.0% ±0.5%
Key Advantage Non-destructive, highest precisionYields absolute configurationHigh peak capacity

Experimental Workflows & Decision Logic

Workflow Start Methyl 3-(methoxyamino)butanoate Sample Decision Primary Analytical Goal? Start->Decision HPLC Chiral HPLC (Direct Analysis) Decision->HPLC High Throughput & Precision NMR 19F/1H NMR (Mosher's Derivatization) Decision->NMR Absolute Configuration Needed GC Chiral GC (Orthogonal Check) Decision->GC High Volatility / No HPLC Column

Decision matrix for selecting the optimal enantiomeric excess determination method.

Protocol 1: Chiral HPLC (Self-Validating System)

This protocol utilizes a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Hexane/Isopropanol (90:10 v/v).

    • Causality: Matching the sample diluent exactly to the mobile phase prevents solvent shock at the column head, which can cause peak broadening and obscure the integration of trace minor enantiomers.

  • System Equilibration: Flush the column with Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min until the UV baseline at 210 nm is perfectly stable.

  • System Suitability (Validation Step): Inject 10 µL of a racemic standard of Methyl 3-(methoxyamino)butanoate.

    • Causality: A racemate must be run first to prove the system can achieve baseline resolution ( Rs​>1.5 ). If the racemate does not yield a perfect 50:50 peak area ratio, the integration parameters or detector linearity are flawed.

  • Sample Analysis: Inject 10 µL of the synthesized chiral sample. Calculate ee using the formula: %ee=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

Protocol 2: NMR Derivatization via Mosher's Acid

This protocol converts the enantiomers to diastereomers for NMR quantification.

Pathway Substrate Methyl 3-(methoxyamino)butanoate (Enantiomeric Mixture) Reaction Pyridine / DMAP Room Temp, 1h Substrate->Reaction Reagent (R)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Reaction Product Diastereomeric Amides (Distinct NMR Signals) Reaction->Product Quantitative Yield

Reaction pathway for converting enantiomers to diastereomers using Mosher's acid chloride.

  • Reaction Setup: In an NMR tube, dissolve 5.0 mg of Methyl 3-(methoxyamino)butanoate in 0.5 mL of anhydrous deuterated pyridine (Pyridine- d5​ ).

    • Causality: Pyridine acts simultaneously as the solvent, the basic catalyst, and the acid scavenger. It neutralizes the HCl generated during amidation, preventing acid-catalyzed racemization of the C3 stereocenter[2].

  • Derivatization: Add 3.0 equivalents of (R)-MTPA-Cl and a catalytic amount of DMAP. Seal and agitate for 1 hour at room temperature.

    • Causality: A large excess of the enantiopure Mosher's acid chloride is mandatory. If a stoichiometric amount is used, kinetic resolution may occur (one enantiomer reacts faster than the other), resulting in a diastereomeric ratio that does not accurately reflect the original enantiomeric excess.

  • Acquisition: Acquire a 19 F NMR spectrum (typically at 376 MHz).

    • Causality: 19 F NMR is vastly superior to 1 H NMR for this specific molecule because the -CF 3​ group of the Mosher's moiety appears in a clean spectral region (~ -71 ppm) entirely devoid of background signals, allowing for highly precise integration of the diastereomeric peaks[3].

References

  • Source: sigmaaldrich.
  • Supporting Information - AWS (Chiral HPLC Conditions)
  • Source: researchgate.
  • 3-Hydroxy-2-methylpentanal|CAS 615-30-5 - Benchchem (Mosher's Derivatization Mechanisms)

Sources

Comparative

A Comparative Guide to the Structural Elucidation of Methyl 3-(methoxyamino)butanoate Derivatives: X-ray Crystallography in Focus

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail; it is a critical determinant of its function,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail; it is a critical determinant of its function, efficacy, and safety. For chiral molecules such as methyl 3-(methoxyamino)butanoate and its derivatives—a class of compounds with significant potential in medicinal chemistry—the determination of absolute stereochemistry is paramount. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when characterizing these and other similar chiral molecules.

While a definitive crystal structure for methyl 3-(methoxyamino)butanoate itself is not publicly available at the time of this writing, this guide will provide a comprehensive framework for such an analysis, grounded in established methodologies and supported by data from structurally related compounds.

The Definitive Answer: X-ray Crystallography

X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can map electron density and, from that, infer the precise location of each atom. This technique is unparalleled in its ability to provide a definitive answer to the question of absolute stereochemistry.

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that requires patience and precision. The quality of the final structure is critically dependent on the quality of the crystal.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement start Pure Compound dissolve Dissolve in Appropriate Solvent start->dissolve crystallize Slow Crystallization (Evaporation, Diffusion, Cooling) dissolve->crystallize harvest Harvest & Mount Crystal crystallize->harvest diffractometer Mount on Diffractometer harvest->diffractometer collect Collect Diffraction Data diffractometer->collect process Process Data (Integration & Scaling) collect->process solve Solve Structure (Phase Problem) process->solve refine Refine Model solve->refine validate Validate Structure refine->validate cif Generate CIF File validate->cif

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: X-ray Crystallography of a Methyl 3-(methoxyamino)butanoate Derivative

1. Crystal Growth (The Art of the Science): The most critical and often challenging step is growing a single crystal of sufficient size and quality (ideally >0.1 mm in all dimensions).

  • Purity is Paramount: Begin with the highest purity sample possible. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. Common solvents for small organic molecules include acetone, acetonitrile, ethanol, methanol, ethyl acetate, and hexane.

  • Methods of Crystallization:

    • Slow Evaporation: Prepare a nearly saturated solution in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow solvent evaporation over several days.

    • Vapor Diffusion: This is often the most successful method for small quantities. Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

  • The diffractometer rotates the crystal while bombarding it with X-rays, and a detector records the positions and intensities of the diffracted beams.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

  • An atomic model is built into the electron density map and refined to best fit the experimental data.

  • For chiral molecules, the absolute configuration is determined, often using anomalous dispersion effects, particularly if a copper X-ray source is used.

A World of Alternatives: Spectroscopic and Chromatographic Techniques

While X-ray crystallography provides a definitive solid-state structure, other techniques offer valuable information, often on the compound in solution, and can be more amenable to high-throughput analysis.

ParameterX-ray CrystallographyNMR SpectroscopyChiral HPLC/SFC
Sample Requirement High-quality single crystal (>0.1 mm)1-25 mg in solutionMicrogram to milligram quantities
Measurement Time Minutes to >24 hoursSeconds to several hours5-30 minutes per sample
Primary Output 3D electron density map, absolute configuration1D and 2D spectra, connectivity, relative stereochemistryChromatogram showing enantiomeric separation and purity
Key Advantage Unambiguous determination of absolute stereochemistryProvides information on molecular dynamics in solutionHigh-throughput and excellent for quantitative analysis of enantiomeric excess
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution. For a molecule like methyl 3-(methoxyamino)butanoate, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments can provide a wealth of structural information.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis sample Dissolve ~5-10 mg in Deuterated Solvent tube Transfer to NMR Tube sample->tube spectrometer Place in Spectrometer tube->spectrometer acquire Acquire 1D & 2D Spectra (¹H, ¹³C, COSY, NOESY) spectrometer->acquire process Process & Analyze Data acquire->process assign Assign Resonances process->assign elucidate Elucidate Relative Stereochemistry (NOE) assign->elucidate structure Propose Structure elucidate->structure

Caption: General workflow for NMR-based structural elucidation.

Detailed Protocol: NMR Analysis for Stereochemical Assignment

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD) and transfer to a 5 mm NMR tube.

  • 1D NMR (¹H and ¹³C): Acquire standard proton and carbon-13 spectra to identify all unique nuclei and their chemical environments.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, helping to establish the spin systems within the molecule.

  • 2D HSQC/HMBC (Heteronuclear Correlation): These experiments correlate protons with directly attached (HSQC) or long-range coupled (HMBC) carbons, allowing for unambiguous assignment of the carbon skeleton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining relative stereochemistry. NOE cross-peaks are observed between protons that are close in space (<5 Å), regardless of whether they are bonded. By analyzing the NOE patterns, one can deduce the spatial arrangement of substituents. For example, an NOE between the proton on the chiral center and a specific proton on a substituent can confirm their syn or anti relationship.

Chiral Chromatography (HPLC and SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for determining the enantiomeric purity (enantiomeric excess, % ee) of a chiral compound. These techniques separate enantiomers by passing them through a column containing a chiral stationary phase (CSP).

Detailed Protocol: Chiral HPLC Method Development

  • Column and Mobile Phase Screening:

    • The most critical step is selecting a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are often a good starting point for a wide range of compounds.

    • Screen a variety of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). For SFC, the primary mobile phase is supercritical CO₂, with an alcohol modifier.

  • Optimization:

    • Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.

    • For basic or acidic compounds, adding a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase can significantly improve peak shape and resolution.

  • Quantification:

    • Inject a racemic standard to determine the retention times of both enantiomers.

    • Inject the sample of interest and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural elucidation of a novel chiral molecule like a methyl 3-(methoxyamino)butanoate derivative requires a strategic application of multiple analytical techniques. While X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution three-dimensional structure and absolute stereochemistry, its requirement for a high-quality single crystal can be a significant bottleneck.

NMR spectroscopy serves as an indispensable tool for determining the constitution and relative stereochemistry in solution, providing insights into the molecule's conformation in a more biologically relevant state. Chiral chromatography (HPLC and SFC) is the premier method for the rapid and accurate quantification of enantiomeric purity, a critical parameter in pharmaceutical quality control.

Ultimately, the choice of technique depends on the specific question being asked. For definitive proof of absolute configuration, the effort to obtain a single crystal for X-ray analysis is often a necessary and worthwhile endeavor. For routine analysis of enantiomeric purity and for understanding solution-state conformation, NMR and chiral chromatography are the methods of choice. A comprehensive characterization of a new chiral entity will often leverage the strengths of all these techniques to build a complete and irrefutable structural picture.

References

  • The Center for Xray Crystallography, University of Florida. (2015). Crystal Growing Tips. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1143. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Boyle, P. D. Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University, Department of Chemistry. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1645-1667. [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Technology Networks. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
Validation

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-(methoxyamino)butanoate

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this integrity, providing documented evidenc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this integrity, providing documented evidence that a procedure is fit for its intended purpose. This guide offers an in-depth comparison of analytical methods for the quantification of Methyl 3-(methoxyamino)butanoate, a key intermediate in various synthetic pathways. We will explore the critical validation parameters as prescribed by leading regulatory bodies and provide practical, field-proven insights into the experimental design and interpretation of results.

The validation of an analytical method is a process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For a compound like Methyl 3-(methoxyamino)butanoate, this ensures the reliability of data for purity assessment, stability studies, and quality control. This guide is structured to not only present the "how" but also the "why," grounding every recommendation in the principles of scientific rigor and regulatory compliance.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for Methyl 3-(methoxyamino)butanoate depends on its physicochemical properties, the sample matrix, and the intended purpose of the analysis. The two most common and powerful techniques for the analysis of such a compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): Often the method of choice for non-volatile and thermally labile compounds. For Methyl 3-(methoxyamino)butanoate, a reversed-phase HPLC (RP-HPLC) method would likely be employed, offering excellent resolution and sensitivity.

  • Gas Chromatography (GC): A suitable alternative if the compound is volatile and thermally stable. GC can offer high separation efficiency and is often coupled with a mass spectrometer (MS) for definitive identification.

The following table provides a comparative summary of typical performance characteristics for hypothetical HPLC and GC methods developed for the analysis of Methyl 3-(methoxyamino)butanoate.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-FID) Commentary
Specificity High (demonstrated by peak purity analysis with a photodiode array detector)High (demonstrated by the absence of interfering peaks at the analyte's retention time)Specificity ensures that the signal measured is from the analyte of interest and not from impurities, degradation products, or matrix components.[2][3]
Linearity (r²) > 0.999> 0.998A linear relationship between concentration and response is crucial for accurate quantification.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%Accuracy reflects the closeness of the measured value to the true value.[2][3]
Precision (RSD%) < 1.0%< 1.5%Precision measures the degree of scatter between a series of measurements.
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.05 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) ~ 0.03 µg/mL~ 0.15 µg/mLThe lowest concentration of analyte that can be accurately and precisely quantified.
Robustness High (unaffected by small, deliberate changes in method parameters)Moderate (can be sensitive to changes in temperature and flow rate)Demonstrates the reliability of the method with respect to minor variations in experimental conditions.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method follows a structured workflow, guided by a pre-approved validation protocol. This protocol outlines the experiments to be performed and the acceptance criteria for each validation parameter.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Define_ATP Define Analytical Target Profile (ATP) Develop_Protocol Develop Validation Protocol Define_ATP->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data & Compare to Acceptance Criteria Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: A typical workflow for the validation of an analytical method.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for key validation experiments, adaptable for either an HPLC or GC method for Methyl 3-(methoxyamino)butanoate.

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3]

Experimental Protocol:

  • Forced Degradation: Subject a solution of Methyl 3-(methoxyamino)butanoate to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed sample and a placebo (matrix without the analyte).

  • Peak Purity Analysis (for HPLC-DAD): For the HPLC method, assess the peak purity of the Methyl 3-(methoxyamino)butanoate peak in the stressed samples using a photodiode array detector.

  • Resolution Assessment: Ensure that the peak for Methyl 3-(methoxyamino)butanoate is well-resolved from any degradation products or matrix components. The resolution factor should be greater than 2.0.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of Methyl 3-(methoxyamino)butanoate of known concentrations, spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a placebo (matrix) and spike it with known amounts of Methyl 3-(methoxyamino)butanoate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation of Recovery: Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD. The acceptance criterion is typically an RSD of ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies. The RSD for the combined data should meet the acceptance criteria (typically ≤ 2.0%).

Decision-Making Logic in Method Validation

The validation process is not merely a checklist of experiments. It involves a logical flow of decision-making based on the results obtained.

Validation_Decision_Logic Start Start Validation Perform_Experiment Perform Validation Experiment Start->Perform_Experiment Data_Meet_Criteria Data Meet Acceptance Criteria? Perform_Experiment->Data_Meet_Criteria Proceed Proceed to Next Parameter Data_Meet_Criteria->Proceed Yes Investigate Investigate & Document Deviation Data_Meet_Criteria->Investigate No Proceed->Perform_Experiment End Validation Complete Proceed->End All parameters validated Modify_Method Modify Analytical Method Investigate->Modify_Method Revalidate Revalidate Affected Parameters Modify_Method->Revalidate Revalidate->Perform_Experiment

Caption: Decision tree for the analytical method validation process.

Conclusion

The validation of analytical methods for a compound like Methyl 3-(methoxyamino)butanoate is a critical, multi-faceted process that underpins the quality and reliability of pharmaceutical development and manufacturing. By carefully selecting the appropriate analytical technique and rigorously evaluating its performance through a well-designed validation study, researchers can have high confidence in their data. This guide provides a framework for this process, emphasizing the importance of a scientific, risk-based approach as advocated by international regulatory bodies such as the ICH.[4][5] Adherence to these principles ensures not only regulatory compliance but also the generation of robust and defensible analytical results.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-(methoxyamino)butanoate

In-Depth Technical Guide: Personal Protective Equipment and Operational Protocols for Handling Methyl 3-(methoxyamino)butanoate As a Senior Application Scientist, I approach chemical safety not merely as a compliance che...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Personal Protective Equipment and Operational Protocols for Handling Methyl 3-(methoxyamino)butanoate

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. Methyl 3-(methoxyamino)butanoate (CAS: 1481836-13-8) is a highly versatile small molecule scaffold utilized extensively in pharmaceutical drug development and stereoselective synthesis[1]. However, its unique molecular architecture—combining a reactive methoxyamino group with an aliphatic butanoate ester—demands rigorous, scientifically grounded handling protocols.

This guide provides a self-validating operational framework for researchers, detailing the causality behind every Personal Protective Equipment (PPE) choice and outlining step-by-step methodologies for safe handling, emergency response, and disposal.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of Methyl 3-(methoxyamino)butanoate:

  • Nucleophilic Reactivity: The methoxyamino moiety (-NH-O-CH 3​ ) is a potent nucleophile. Upon dermal contact, it can react with electrophilic sites on epidermal proteins, leading to acute contact dermatitis and potential long-term sensitization[2].

  • Ester Hydrolysis: In the presence of ambient moisture or physiological fluids (e.g., ocular mucosa), the butanoate ester linkage can undergo slow hydrolysis, generating localized acidic microenvironments that exacerbate tissue irritation.

  • Volatility: Low-molecular-weight amino esters possess a non-negligible vapor pressure at standard temperature and pressure (STP), presenting an inhalation hazard if aerosolized or handled outside of engineered containment[3].

Quantitative PPE Matrix

Standard laboratory safety precautions dictate the mandatory use of specialized PPE when handling reactive amino esters and methoxyamine derivatives[2][3]. The following matrix outlines the required equipment, the mechanistic rationale, and the validation metric for each to ensure a fail-safe environment.

PPE CategorySpecificationMechanistic RationaleValidation Metric
Ocular/Face ANSI Z87.1+ Splash-proof chemical goggles and full face shield.Prevents ocular exposure to reactive nucleophiles and hydrolytic ester cleavage in mucosal fluids.Visual inspection for micro-cracks; ensure a hermetic seal against the forehead prior to operation.
Dermal (Hands) Double-gloving: Inner Neoprene (4 mil), Outer Nitrile (8 mil).Nitrile provides a superior steric barrier against aliphatic esters, while Neoprene offers secondary resistance against amines[2].Perform a positive-pressure inflation test on outer gloves prior to donning to verify zero micro-punctures.
Dermal (Body) Flame-resistant (FR) lab coat (Nomex or equivalent) and chemical apron.Mitigates risks associated with potentially combustible organic scaffolds and prevents dermal absorption.Verify all snap closures are secured to the neckline; ensure cuffs overlap seamlessly with inner gloves.
Respiratory NIOSH-approved half-mask respirator with Organic Vapor (OV) cartridges (e.g., 3M 6001).Captures volatilized ester/amine vapors if handling must occur outside of a certified fume hood[2].Perform negative and positive pressure seal checks prior to entering the workspace.

Self-Validating Operational Workflow

Every protocol must be a self-validating system—meaning each step confirms the success and safety of the previous one before proceeding.

G Start 1. Fume Hood Verification (Face Velocity ≥ 100 fpm) PPE 2. Don Validated PPE (Double Gloves, Goggles, FR Coat) Start->PPE Dispense 3. Dispense Methyl 3-(methoxyamino)butanoate PPE->Dispense Spill Spill Detected? Dispense->Spill Clean Initiate Emergency Spill Protocol Spill->Clean Yes Proceed 4. Execute Synthesis (Sealed Vessel) Spill->Proceed No Waste 5. Segregate Organic Waste (Non-Halogenated) Clean->Waste Proceed->Waste Decon 6. Decontaminate Surfaces & Doff PPE Waste->Decon

Self-validating workflow for the safe handling of Methyl 3-(methoxyamino)butanoate.

Step-by-Step Dispensing Methodology:

  • Containment Verification: Activate the chemical fume hood. Validation: Use a digital anemometer or a simple tissue flutter test to confirm a face velocity of ≥ 100 feet per minute (fpm). Do not proceed if the flow alarm sounds.

  • PPE Donning Sequence: Don the FR lab coat, followed by inner Neoprene gloves, safety goggles, and outer Nitrile gloves. Validation: Ensure the outer glove cuff extends over the lab coat sleeve to eliminate exposed skin.

  • Vessel Acclimation: Transfer the sealed primary container of Methyl 3-(methoxyamino)butanoate into the fume hood. Allow it to equilibrate to ambient temperature to prevent condensation of atmospheric moisture, which could trigger premature ester hydrolysis.

  • Inert Transfer: Purge the receiving vessel with inert gas (Nitrogen or Argon). Using a chemically resistant glass syringe or a dedicated micropipette, dispense the required volume. Validation: Observe the syringe barrel for any bubbling, which indicates a compromised inert seal or volatile outgassing.

  • Post-Dispensing Securing: Immediately purge the primary container headspace with inert gas, seal tightly with Parafilm, and return to a designated cool, dry, well-ventilated storage cabinet[2].

Emergency Response & Spill Management

In the event of an accidental release, immediate and systematic action is required to prevent vapor accumulation and dermal exposure.

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: Immediately cease operations, alert nearby personnel, and evacuate the immediate vicinity. Validation: Ensure the fume hood sash is pulled down to the lowest operational level to maximize exhaust draw.

  • Adsorption: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Do not use combustible absorbents (like sawdust) due to the reactive nature of the methoxyamino group.

  • Collection: Using non-sparking tools, carefully sweep the saturated absorbent into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Surface Decontamination: Wipe the spill area with a mild, non-reactive surfactant solution, followed by a thorough rinse with deionized water to neutralize any residual micro-acidic environments caused by ester hydrolysis. Validation: Check the pH of the final rinse water using indicator paper to ensure it has returned to a neutral baseline (pH 6.5-7.5).

Disposal Plan

Improper disposal of amino esters can lead to dangerous cross-reactions in waste streams.

  • Segregation: Collect all Methyl 3-(methoxyamino)butanoate waste (including contaminated gloves, wipes, and absorbents) in a dedicated, clearly labeled "Non-Halogenated Organic Waste" container. Causality: Mixing with halogenated waste can lead to unintended nucleophilic substitution reactions.

  • Storage: Keep the waste container tightly sealed and stored in a secondary containment tray within a ventilated waste accumulation area.

  • Final Disposition: Coordinate with your institution's Environmental Health and Safety (EHS) department for final disposal via high-temperature incineration, which safely breaks down the compound into carbon oxides and nitrogen oxides.

References[1] Methyl 3-(methoxyamino)butanoate | CymitQuimica. cymitquimica.com. Available Here[2] O-Methylhydroxylamine (CAS 67-62-9) - HazComFast. hazcomfast.com. Available Here[3] In-Depth Technical Guide: tert-Butyl (4-hydroxybutan-2-yl)carbamate - Benchchem. benchchem.com.Available Here

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